(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3S)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMLJYQCXYCRF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735009 | |
| Record name | (3S)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314354-92-1 | |
| Record name | (3S)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (CAS 1314354-92-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol, a key chiral building block in contemporary medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's essential properties, synthesis, and analytical characterization, offering field-proven insights to support its effective utilization in research and development.
Introduction: A Pivotal Intermediate in Antiviral Drug Discovery
This compound has emerged as a critical intermediate in the synthesis of novel therapeutic agents, most notably in the development of direct-acting antivirals for the treatment of Hepatitis C Virus (HCV)[1][2]. The molecule's distinct architecture, featuring a chiral pyrrolidinol moiety attached to a reactive chloropyrimidine ring, provides a versatile scaffold for the construction of complex molecular entities that can effectively target viral replication machinery[1][2]. The specific (S)-stereochemistry at the 3-position of the pyrrolidinol ring is often crucial for achieving the desired biological activity and selectivity in the final drug substance.
This guide will provide a detailed exploration of the compound's properties and the practical aspects of its synthesis and characterization, empowering researchers to confidently incorporate this valuable building block into their synthetic strategies.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| CAS Number | 1314354-92-1 | [3] |
| Molecular Formula | C₈H₁₀ClN₃O | [3] |
| Molecular Weight | 199.64 g/mol | [3] |
| Appearance | White to off-white solid (typical) | Inferred from synthesis |
| Melting Point | Not explicitly reported in literature | - |
| Boiling Point | Not reported | [3] |
| Solubility | Soluble in methanol and methylene chloride. | Inferred from synthesis |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Purification: A Practical Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. The following protocol is a detailed, step-by-step methodology adapted from established patent literature.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the nucleophilic substitution reaction between 4,6-dichloropyrimidine and (S)-pyrrolidin-3-ol.
Materials:
-
(S)-Pyrrolidin-3-ol
-
4,6-Dichloropyrimidine
-
Triethylamine (Et₃N)
-
Methylene chloride (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a solution of (S)-pyrrolidin-3-ol (1.0 equivalent) in methylene chloride (10 volumes) at 0 °C, add triethylamine (1.5 equivalents).
-
Addition of Electrophile: Add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in methylene chloride (5 volumes) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Extraction and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a residue.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in methylene chloride (e.g., 0-10%) to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction without competing with the pyrrolidinol nucleophile.
-
Performing the initial addition at 0 °C helps to control the exothermicity of the reaction and minimize the formation of undesired side products.
-
Aqueous work-up and brine wash are essential to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
Silica gel chromatography is a standard and effective method for purifying polar organic compounds like the target molecule, separating it from starting materials and byproducts.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.25 (s, 1H)
-
δ 6.75 (s, 1H)
-
δ 5.05 (d, J = 3.6 Hz, 1H)
-
δ 4.35 (m, 1H)
-
δ 3.80-3.60 (m, 2H)
-
δ 3.55-3.40 (m, 2H)
-
δ 2.05-1.90 (m, 2H)
Mass Spectrometry
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
m/z: 200.1 [M+H]⁺
This result corresponds to the protonated molecule of this compound, confirming its molecular weight.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the following precautions should be taken based on the known reactivity of similar compounds[4][5][6][7]:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes[6].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its successful application in drug discovery programs, particularly in the development of HCV inhibitors, underscores its significance. This guide has provided a detailed overview of its properties, a practical and well-rationalized synthetic protocol, and key analytical data to aid researchers in its effective utilization. Adherence to the described synthetic and safety protocols will enable the consistent and safe production of this important chemical intermediate.
References
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PubChem. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/1-(6-chloropyridin-3-yl_methyl-N-nitroimidazolidin-2-imine]([Link]
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MySkinRecipes. (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. Available from: [Link]
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PubChem. 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. Available from: [Link]
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ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available from: [Link]
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A Comprehensive Technical Guide to (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol: A Key Intermediate in Modern Drug Discovery
Abstract
(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a reactive chloropyrimidine moiety and a stereodefined pyrrolidinol group, establishes it as a critical building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery.
Chemical Identity and Structure
The fundamental identity of a molecule is defined by its structure and nomenclature.
IUPAC Name
The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (3S)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol .
Chemical Structure
The molecule consists of a pyrimidine ring substituted with a chlorine atom at the 6-position. The 4-position of this ring is attached to the nitrogen atom of a pyrrolidine ring. The pyrrolidine ring itself contains a hydroxyl (-OH) group at the 3-position with a defined (S)-stereochemistry.
Caption: 2D Chemical structure of this compound.
Key Identifiers
For precise identification and database retrieval, the following identifiers are crucial.
| Identifier | Value |
| CAS Number | 1264038-82-5[1][2] |
| Molecular Formula | C₈H₁₀ClN₃O |
| Molecular Weight | 199.64 g/mol [1] |
| PubChem CID | 57521743 |
Synthesis and Mechanism
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of the chlorine atom.
Synthetic Workflow
The most common and industrially scalable synthesis involves the direct coupling of two commercially available starting materials: 4,6-dichloropyrimidine and (S)-3-hydroxypyrrolidine.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Step 1: Reagent Preparation: In a nitrogen-flushed reactor, dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF, 5-10 volumes).
-
Step 2: Addition of Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq), to the solution. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing with the primary nucleophile.
-
Step 3: Nucleophilic Addition: Add (S)-3-hydroxypyrrolidine (1.1 eq) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Step 4: Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Step 5: Aqueous Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and the ammonium salt byproduct.
-
Step 6: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a solid.
Trustworthiness Note: The identity and purity of the final product must be rigorously confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The enantiomeric excess should be verified using chiral HPLC to ensure the stereochemical integrity is maintained throughout the synthesis.
Applications in Drug Discovery and Development
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs.[3][4][5] The title compound leverages this privileged structure, combining it with a reactive pyrimidine "handle." The chlorine atom at the 6-position serves as an excellent leaving group for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions. This allows for the late-stage diversification of molecular scaffolds, a highly valuable strategy in modern drug discovery.[6]
Role as a Key Intermediate
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active agents.[1] Its specific stereochemistry and functional groups are designed to fit into the binding pockets of various biological targets.
-
Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The pyrrolidinol portion can be directed towards the solvent-exposed region of the ATP-binding site, allowing for modifications that enhance potency and selectivity.
-
Antiviral Agents: It is used as a key intermediate in the synthesis of potent antiviral agents, particularly NS5A inhibitors for the treatment of Hepatitis C Virus (HCV).[1] The chiral center plays a critical role in the biological activity of the final drug compound.[1]
-
Cognitive Disorders: Derivatives containing the pyrimidinyl-pyrrolidine scaffold have been investigated as selective inhibitors of phosphodiesterase 9A (PDE9A) for potential use in treating cognitive disorders like Alzheimer's disease.[7]
Caption: Logical relationship between the compound's features and its applications.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Statements: Based on analogous compounds, it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
This compound is more than a simple chemical; it is a testament to rational design in medicinal chemistry. Its strategic combination of a chiral pyrrolidinol and a reactive chloropyrimidine moiety provides a versatile and powerful platform for the synthesis of next-generation therapeutics. Understanding its properties, synthesis, and reactive potential is essential for scientists and researchers aiming to innovate in the challenging landscape of drug discovery.
References
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MySkinRecipes. (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. Available from: [Link]
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PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. Available from: [Link]
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Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(14), 6575-84. Available from: [Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 5035. Available from: [Link]
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MOLBASE. (R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol. Available from: [Link]
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Lead Sciences. 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol. Available from: [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
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Sciforum. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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NIH National Library of Medicine. A deconstruction–reconstruction strategy for pyrimidine diversification. Available from: [Link]
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PubChem. N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide. Available from: [Link]
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NIH National Library of Medicine. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
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ResearchGate. SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available from: [Link]
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The Emergence of Chloropyrimidinyl Pyrrolidinol Compounds: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the chloropyrimidine scaffold and the pyrrolidinol moiety has given rise to a promising class of bioactive molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the biological activities of chloropyrimidinyl pyrrolidinol compounds, with a primary focus on their roles as kinase inhibitors and anticancer agents. By dissecting their mechanism of action, structure-activity relationships, and key experimental validation protocols, this guide aims to equip researchers and drug development professionals with the foundational knowledge to navigate and innovate within this exciting area of medicinal chemistry.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel chemical entities with enhanced potency and selectivity. The chloropyrimidine and pyrrolidinol scaffolds each represent "privileged structures," consistently appearing in a multitude of biologically active compounds.
The pyrimidine nucleus, a fundamental component of nucleic acids, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inclusion of a chlorine atom on the pyrimidine ring often serves as a crucial handle for synthetic elaboration and can significantly modulate the compound's interaction with its biological target.[3]
The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional scaffold that can effectively probe the binding pockets of proteins.[4] The incorporation of a hydroxyl group to form a pyrrolidinol introduces a key hydrogen bonding donor and acceptor, further enhancing the potential for specific and high-affinity interactions with biological targets.
The amalgamation of these two scaffolds into chloropyrimidinyl pyrrolidinol compounds creates a unique chemical space with the potential to target a diverse array of biomolecules, most notably protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.
Mechanism of Action: Targeting Key Signaling Cascades
A predominant mechanism through which chloropyrimidinyl pyrrolidinol compounds exert their biological effects is the inhibition of protein kinases. Many of these compounds function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.
Inhibition of the PI3K/AKT/mTOR Pathway
A significant number of chloropyrimidinyl pyrrolidinol analogues have demonstrated potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
For instance, a novel series of pyrrolidinyl pyrido pyrimidinone derivatives has been designed and synthesized as potent dual inhibitors of PI3Kα and mTOR.[4] These compounds leverage the structural features of both the pyrimidine and pyrrolidine moieties to achieve high affinity for the ATP-binding sites of these kinases. The inhibition of this pathway leads to the downstream suppression of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.[5]
Below is a diagram illustrating the central role of the PI3K/AKT/mTOR pathway and the points of inhibition by chloropyrimidinyl pyrrolidinol compounds.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by chloropyrimidinyl pyrrolidinol compounds.
Broader Kinase Inhibition Profile
Beyond the PI3K/AKT/mTOR axis, derivatives of the chloropyrimidinyl pyrrolidinol scaffold have shown activity against a range of other kinases. For example, pyrrolo[2,3-d]pyrimidine derivatives, which share a similar core structure, have been identified as multi-targeted kinase inhibitors, with activity against EGFR, Her2, VEGFR2, and CDK2.[6] This multi-targeted approach can be particularly effective in overcoming the resistance mechanisms that often develop in response to single-target therapies.
Anticancer Activity: From In Vitro Screening to Potential Therapeutics
The kinase inhibitory activity of chloropyrimidinyl pyrrolidinol compounds translates into potent anticancer effects across various cancer cell lines.
In Vitro Cytotoxicity
Numerous studies have demonstrated the cytotoxic effects of these compounds in vitro. For example, novel 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have shown significant anticancer activity against human A549 pulmonary epithelial cells.[7] Similarly, pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent (a halogen bioisostere of chlorine) exhibited superior antitumor activity on the colon cancer HT-29 cell line.[1]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine-imine | HT-29 (Colon) | 4.01 - 4.55 | [1] |
| 5-Oxopyrrolidine Derivatives | A549 (Lung) | Varies | [7] |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | [8] |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 0.99 | [8] |
Table 1: Examples of in vitro anticancer activity of related compound classes.
Induction of Apoptosis
A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Mechanistic studies on halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown that they can induce cell cycle arrest and apoptosis, accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of chloropyrimidinyl pyrrolidinol compounds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[2]
-
Substitution on the Pyrimidine Ring: The position and nature of substituents on the pyrimidine ring are critical. The chlorine atom at the 5-position is often a key feature, and modifications at other positions can fine-tune the inhibitory profile.[3] For instance, in a series of pyrimidine-4-carboxamides, the exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine significantly increased activity.[9]
-
Stereochemistry of the Pyrrolidinol Ring: The stereochemistry of the hydroxyl group and other substituents on the pyrrolidinol ring can have a profound impact on biological activity. The specific spatial arrangement of these groups determines how well the molecule fits into the binding pocket of its target protein.
-
Linker between the Two Moieties: The nature and length of the linker connecting the chloropyrimidine and pyrrolidinol rings can influence the overall conformation of the molecule and its ability to interact with the target.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The development of novel chloropyrimidinyl pyrrolidinol compounds relies on robust synthetic methodologies and a suite of biological assays to characterize their activity.
General Synthetic Scheme
A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution of a dichloropyrimidine with a suitable pyrrolidinol derivative.
Caption: Generalized synthetic workflow for chloropyrimidinyl pyrrolidinol compounds.
Step-by-Step Protocol for Nucleophilic Aromatic Substitution:
-
Reactant Preparation: Dissolve the substituted pyrrolidinol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution to deprotonate the pyrrolidine nitrogen or hydroxyl group.
-
Addition of Chloropyrimidine: Add the dichloropyrimidine derivative (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Future Perspectives and Conclusion
Chloropyrimidinyl pyrrolidinol compounds represent a fertile ground for the discovery of novel therapeutic agents. Their modular nature allows for extensive synthetic exploration to optimize their biological activity and drug-like properties. Future research in this area will likely focus on:
-
Enhancing Selectivity: Designing compounds with high selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic window.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutations that confer resistance to existing therapies.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where kinase signaling is dysregulated, such as inflammatory and neurodegenerative disorders.
References
-
Le, P. T., Cheng, H., Ninkovic, S., Plewe, M., Huang, X., Wang, H., Bagrodia, S., Sun, S., Knighton, D. R., LaFleur Rogers, C. M., Pannifer, A., Greasley, S., Dalvie, D., & Zhang, E. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103. [Link]
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Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]
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Šačkus, A., Stankevičiūtė, M., Petraitienė, D., & Juknevičiūtė, G. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 17. [Link]
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Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 54, 747–754. [Link]
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van der Wel, T., Mock, E. D., Janssen, A. P. A., Baggelaar, M. P., van den Berg, R. J., & van der Stelt, M. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15951–15973. [Link]
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Wright, E. W., Nelson, R. A., Jr, Karpova, Y., Kulik, G., & Welker, M. E. (2020). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 25(18), 4248. [Link]
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Grice, K. M., Kent, C. N., & Snapper, M. L. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 100, 129598. [Link]
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Bozorov, K., Aisa, H. A., & Zhao, J. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]
- Di, M., & Danan, D. (2017). Synthesis and biological activity of novel pyrido[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 138, 939–947.
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El-Gazzar, A. R. B. A., El-Enany, M. M., & El-Sayed, M. A. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11046–11062. [Link]
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Le, P. T., Cheng, H., Ninkovic, S., Plewe, M., Huang, X., Wang, H., Bagrodia, S., Sun, S., Knighton, D. R., LaFleur Rogers, C. M., Pannifer, A., Greasley, S., Dalvie, D., & Zhang, E. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103. [Link]
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Ofori, E., Obu, D., & Adegle, R. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1632. [Link]
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Wang, H., Li, Y., Wang, Y., Zhang, Y., Wang, J., & Zhang, Y. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Pharmaceuticals, 15(8), 949. [Link]
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Wright, E. W., Nelson, R. A., Jr, Karpova, Y., Kulik, G., & Welker, M. E. (2020). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 25(18), 4248. [Link]
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Vimala, T., & Ganga, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 513–526. [Link]
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Bozorov, K., Aisa, H. A., & Zhao, J. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]
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Šačkus, A., Stankevičiūtė, M., Petraitienė, D., & Juknevičiūtė, G. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5006. [Link]
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Kumar, R., & Kumar, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 209–223. [Link]
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Ismail, M. I., Mohamady, S., Samir, N., & Abouzid, K. (2020). Design, Synthesis, and Biological Evaluation of Novel 7 H -[3][4][6]Triazolo[3,4- b ][3][4][7]thiadiazine Inhibitors as Antitumor Agents. ACS Omega, 5(34), 21727–21740. [Link]
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Singh, A., & Singh, A. K. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. ACS Omega, 7(40), 35839–35853. [Link]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol: A Key Intermediate in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol, a chiral molecule of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical properties, including its molecular formula and weight, and explore its critical role as a key building block in the synthesis of potent antiviral agents. This guide will further present a detailed synthetic protocol for its preparation, supported by analytical characterization data, and illustrate its application in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors.
Introduction: The Significance of Chiral Pyrrolidinols in Medicinal Chemistry
The pyrrolidinol scaffold is a privileged structural motif frequently incorporated into a wide array of biologically active molecules. The inherent chirality of substituted pyrrolidinols allows for specific molecular interactions with biological targets, making them invaluable components in the design of potent and selective therapeutics. The specific stereoisomer, this compound, has emerged as a crucial intermediate, particularly in the development of direct-acting antivirals (DAAs) targeting the Hepatitis C virus. Its strategic importance lies in its ability to be incorporated into complex molecules that inhibit viral replication.
Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug discovery.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃O | [1] |
| Molecular Weight | 199.637 g/mol | [1] |
| CAS Number (S)-enantiomer | 1264038-81-4 | Not explicitly found, inferred from related compounds |
| CAS Number (R)-enantiomer | 1264038-82-5 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
Synthesis of this compound: A Detailed Experimental Protocol
The stereoselective synthesis of this compound is paramount to ensure the desired biological activity of the final drug substance. The following protocol outlines a common synthetic route starting from commercially available (S)-3-hydroxypyrrolidine.
Causality Behind Experimental Choices
The choice of (S)-3-hydroxypyrrolidine as the starting material is driven by the need to establish the correct stereochemistry at the C3 position of the pyrrolidine ring early in the synthesis. The nucleophilic substitution reaction with 4,6-dichloropyrimidine is a robust method for introducing the chloropyrimidine moiety. The use of a suitable base is critical to deprotonate the pyrrolidine nitrogen, thereby activating it as a nucleophile. The choice of solvent and reaction temperature is optimized to ensure good reaction kinetics while minimizing side reactions.
Step-by-Step Methodology
Reaction: Nucleophilic substitution of 4,6-dichloropyrimidine with (S)-3-hydroxypyrrolidine.
Reagents and Materials:
-
(S)-3-Hydroxypyrrolidine
-
4,6-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA) or a similar non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in DMF at room temperature, add diisopropylethylamine (1.5 eq).
-
Stir the mixture for 15-20 minutes to ensure complete deprotonation of the pyrrolidine nitrogen.
-
Add a solution of 4,6-dichloropyrimidine (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Self-Validating System for Protocol Trustworthiness
The progress of the reaction should be meticulously monitored by TLC to confirm the consumption of the starting materials and the formation of the product. The final product's identity and purity should be rigorously confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight.
Analytical Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Pyrimidine protons: Two distinct signals in the aromatic region, likely a doublet and a singlet, corresponding to the protons on the pyrimidine ring.
-
Pyrrolidine ring protons: A series of multiplets in the aliphatic region corresponding to the CH₂ and CH protons of the pyrrolidinol ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet around 4.5 ppm.
-
Hydroxyl proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
Pyrimidine carbons: Signals in the downfield region (typically > 150 ppm) corresponding to the carbons of the chloropyrimidine ring. The carbon attached to the chlorine atom will be significantly deshielded.
-
Pyrrolidine carbons: Signals in the aliphatic region. The carbon attached to the hydroxyl group (C-OH) is expected around 60-70 ppm, and the carbons attached to the nitrogen will be in the 40-60 ppm range.
Application in Drug Synthesis: A Key Building Block for HCV NS5A Inhibitors
This compound is a vital precursor in the synthesis of several potent inhibitors of the Hepatitis C virus non-structural protein 5A (NS5A). The NS5A protein is essential for viral RNA replication and assembly, making it an attractive target for antiviral therapy.
Role in the Synthesis of Daclatasvir and Related Analogs
One of the most prominent applications of this intermediate is in the synthesis of Daclatasvir, a highly effective NS5A inhibitor.[2] The synthesis of Daclatasvir involves the coupling of two complex fragments, one of which is derived from this compound. The pyrimidine moiety of the intermediate serves as a key recognition element for the target protein, while the chiral pyrrolidinol core provides the correct spatial orientation for optimal binding.
Synthetic Pathway Visualization
The following diagram illustrates the general workflow for the synthesis of a key fragment for an NS5A inhibitor utilizing this compound.
Caption: Synthetic workflow for NS5A inhibitors.
Conclusion
This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. Its well-defined structure and functionality make it an indispensable intermediate for the synthesis of complex antiviral molecules. This guide has provided a detailed overview of its properties, a robust synthetic protocol, and its critical role in the development of life-saving therapies for Hepatitis C. As research into novel antiviral agents continues, the demand for such high-value, stereochemically pure intermediates is expected to grow, further solidifying the importance of this compound in the pharmaceutical landscape.
References
- U.S. Patent 7,652,152 B2, "Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol - MySkinRecipes. [Link]
-
Synthesis of Novel Daclatasvir amino acid analogues for NS5A hepatitis-c virus inhibitor - IOSR Journal. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. [Link]
Sources
Spectroscopic data for (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry. It serves as a key building block in the synthesis of various pharmacologically active molecules. Given its role as a critical intermediate, rigorous structural confirmation and purity assessment are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's identity and integrity.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As detailed experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and data from analogous structures. It is designed to serve as a practical reference for researchers in process development, quality control, and synthetic chemistry, offering a detailed framework for the structural elucidation of this important molecule.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure of this compound, with a systematic numbering scheme for NMR assignments, is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure verification.
Causality Behind Experimental Choices
The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak. However, if the compound has limited solubility or if proton exchange with the hydroxyl group needs to be minimized, aprotic polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆) are preferable. Tetramethylsilane (TMS) is used as the internal standard because its signal appears at 0 ppm, a region typically free of signals from organic molecules, and it is chemically inert.[1] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex splitting patterns.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.35 | s | 1H | H2 (pyrimidine) |
| ~6.80 | s | 1H | H5 (pyrimidine) |
| ~5.10 | d | 1H | 3'-OH |
| ~4.45 | m | 1H | H3' |
| ~3.80 - 3.60 | m | 2H | H5'a, H2'a |
| ~3.55 - 3.40 | m | 2H | H5'b, H2'b |
| ~2.20 - 2.05 | m | 1H | H4'a |
| ~1.95 - 1.80 | m | 1H | H4'b |
Interpretation:
-
Pyrimidine Protons: The two protons on the pyrimidine ring (H2 and H5) are expected to appear as singlets in the aromatic region (δ > 6.5 ppm). H2 is adjacent to two electronegative nitrogen atoms, shifting it significantly downfield (~8.35 ppm). H5 is adjacent to the carbon bearing the pyrrolidine ring and will be further upfield (~6.80 ppm).
-
Pyrrolidinol Protons: The proton on the carbon bearing the hydroxyl group (H3') is expected to be a multiplet around δ 4.45 ppm due to coupling with the adjacent methylene protons (H2' and H4'). The hydroxyl proton itself will appear as a doublet (in DMSO-d₆) around δ 5.10 ppm, coupling to H3'.
-
The methylene protons adjacent to the nitrogen (H2' and H5') are diastereotopic and will appear as complex multiplets in the δ 3.40-3.80 ppm range. Their downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the pyrimidine ring.
-
The remaining methylene protons (H4'a and H4'b) are also diastereotopic and will appear as multiplets further upfield (δ 1.80-2.20 ppm).
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~161.5 | C4 (pyrimidine) |
| ~159.0 | C6 (pyrimidine) |
| ~157.5 | C2 (pyrimidine) |
| ~101.0 | C5 (pyrimidine) |
| ~68.5 | C3' (pyrrolidinol) |
| ~52.0 | C2' (pyrrolidinol) |
| ~45.0 | C5' (pyrrolidinol) |
| ~33.0 | C4' (pyrrolidinol) |
Interpretation:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are significantly deshielded. C4 and C6, being directly attached to nitrogen and/or chlorine, will be the most downfield. C2, situated between two nitrogens, will also be far downfield.[2] C5 is expected to be the most upfield of the pyrimidine carbons.
-
Pyrrolidinol Carbons: The carbon attached to the hydroxyl group (C3') will resonate around δ 68.5 ppm. The carbons adjacent to the nitrogen (C2' and C5') will appear in the δ 45-55 ppm range. The remaining carbon (C4') will be the most shielded, appearing around δ 33.0 ppm.[3]
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard instrument setup procedures including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to optimize homogeneity.[4]
-
¹H Acquisition: Acquire the proton NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[4]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectrum to the residual solvent peak or internal TMS standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns offer valuable clues about the molecular structure.
Causality Behind Experimental Choices
Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds, minimizing premature fragmentation.[5] Positive ion mode is chosen because the nitrogen atoms in the pyrrolidine and pyrimidine rings are basic and can be readily protonated to form a [M+H]⁺ ion. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for determining the accurate mass and, subsequently, the molecular formula.
Predicted Mass Spectrum Data
Table 3: Predicted High-Resolution MS Data (ESI+)
| m/z (calculated) | Ion Formula | Assignment |
|---|---|---|
| 200.0594 | [C₈H₁₁³⁵ClN₃O]⁺ | [M+H]⁺ |
| 202.0564 | [C₈H₁₁³⁷ClN₃O]⁺ | [M+H]⁺ Isotope Peak |
| 129.0277 | [C₅H₆³⁵ClN₂]⁺ | Fragment after loss of pyrrolidinol |
Interpretation:
-
Molecular Ion: The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 200.0594.
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic peak [M+H+2]⁺ will be observed at m/z 202.0564 with an intensity approximately one-third of the [M+H]⁺ peak, confirming the presence of one chlorine atom.
-
Fragmentation: A common fragmentation pathway for N-substituted pyrrolidines involves the cleavage of the C-N bond connecting the two rings.[6] This would result in the loss of a neutral pyrrolidinol moiety (mass = 71.05 Da), leading to a fragment ion corresponding to the protonated chloropyrimidine at m/z 129.0277.
Experimental Protocol: Mass Spectrometry
Caption: Standard workflow for ESI-MS data acquisition.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. To aid in protonation, 0.1% formic acid is typically added to the solvent.[7]
-
Infusion: The sample solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions ([M+H]⁺) are formed.
-
Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires little to no sample preparation for solid powders.[8] It works by pressing the sample against a high-refractive-index crystal (often diamond). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for the measurement of its IR absorption.[9]
Predicted IR Data
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrimidine) |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Pyrrolidine) |
| 1600 - 1550 | Medium-Strong | C=N, C=C Stretch | Pyrimidine Ring |
| 1260 - 1050 | Strong | C-O Stretch | Secondary Alcohol |
| ~1250 | Strong | C-N Stretch | Aryl-Alkyl Amine |
| 800 - 600 | Medium-Strong | C-Cl Stretch | Chloroalkene |
Interpretation:
-
O-H Stretch: A prominent, broad absorption band between 3500-3200 cm⁻¹ is the most characteristic feature of the hydroxyl group, broadened due to hydrogen bonding.[10]
-
C-H Stretches: Aromatic C-H stretches from the pyrimidine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring will be just below 3000 cm⁻¹.
-
Fingerprint Region: The region below 1600 cm⁻¹ is complex but contains key information. Strong bands for the pyrimidine ring stretches (C=N, C=C) are expected around 1600-1550 cm⁻¹. A strong C-O stretch for the secondary alcohol should appear between 1260-1050 cm⁻¹.[11] The C-N stretch and the C-Cl stretch will also be present in this region.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, water vapor) from the final sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying conjugated systems and chromophores.
Causality Behind Experimental Choices
The chloropyrimidine ring system is the primary chromophore in this molecule, responsible for its UV absorption. A polar protic solvent like ethanol or methanol is a good choice for analysis as it can solvate the molecule well without interfering with the absorption in the relevant UV range (200-400 nm). Quartz cuvettes are required as glass absorbs UV light below ~340 nm.[12]
Predicted UV-Vis Data
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| λmax (nm) | Transition Type | Chromophore |
|---|
| ~260 - 275 | π → π* | Chloropyrimidine Ring |
Interpretation:
-
Substituted pyrimidines typically exhibit strong π → π* transitions in the UV region. For a chloropyrimidine derivative, an absorption maximum (λmax) is expected in the range of 260-275 nm.[13] The exact position and intensity can be influenced by the solvent and the substitution pattern on the ring. The pyrrolidinol substituent, being an auxochrome, may cause a slight bathochromic (to longer wavelength) or hyperchromic (increase in absorption) effect compared to an unsubstituted chloropyrimidine.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "auto-zero" to subtract the solvent's absorbance.[14]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Acquisition: Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework and connectivity. High-resolution mass spectrometry validates the molecular weight and elemental formula, with its isotopic pattern confirming the presence of chlorine. IR spectroscopy identifies the key functional groups, notably the hydroxyl and chloropyrimidine moieties. Finally, UV-Vis spectroscopy characterizes the electronic properties of the pyrimidine chromophore. Together, these methods provide a robust and self-validating analytical package for the comprehensive characterization of this vital pharmaceutical intermediate.
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Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Available at: [Link]
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Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. Available at: [Link]
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Journal of Chemical Physics. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Available at: [Link]
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Journal of the American Society for Mass Spectrometry. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]
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Chemistry LibreTexts. (2020). Spectroscopy of Alcohols. Available at: [Link]
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Agilent Technologies. The Basics of UV-Vis Spectrophotometry. Available at: [Link]
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ResearchGate. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. Available at: [Link]
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Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry. Available at: [Link]
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Chemistry. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Available at: [Link]
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Huskie Commons. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]
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ResearchGate. (2021). High-resolution VUV photoabsorption cross section of 2-chloropyrimidine.... Available at: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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Nature Protocols. (2015). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]
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Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
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Pharmacological Potential of Substituted Pyrrolidin-3-ol Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide
Executive Summary
The pyrrolidine ring is a cornerstone of medicinal chemistry, distinguished by its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-hybridized structure provides an ideal framework for exploring three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses specifically on the pyrrolidin-3-ol scaffold, a substructure that introduces a crucial hydroxyl group. This functional group not only imparts chirality but also serves as a key hydrogen bond donor and acceptor, significantly influencing molecular recognition and pharmacological activity. We will explore the diverse therapeutic potential of these derivatives, delve into their structure-activity relationships, provide validated experimental protocols for their synthesis and evaluation, and offer insights into future drug development applications.
The Pyrrolidin-3-ol Scaffold: A Structurally Advantaged Motif
The five-membered saturated pyrrolidine ring is a "privileged" scaffold in drug design.[1][3] Unlike flat, aromatic systems, its puckered conformation allows substituents to be projected in precise spatial vectors, enhancing target binding specificity. The introduction of a hydroxyl group at the C3 position adds several layers of complexity and utility:
-
Stereochemistry: The C3 carbon becomes a chiral center, allowing for the synthesis of stereoisomers that can exhibit profoundly different biological profiles due to the enantioselective nature of protein targets.[1]
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling strong, directional interactions with amino acid residues in enzyme active sites or receptor binding pockets.
-
Polarity and Solubility: The -OH group increases the polarity of the molecule, which can be modulated to optimize crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties like aqueous solubility and cell permeability.
-
Synthetic Handle: The hydroxyl group serves as a versatile synthetic handle for further functionalization, allowing for the creation of extensive derivative libraries via etherification, esterification, or oxidation.
Caption: Key structural features of the pyrrolidin-3-ol scaffold.
Diverse Pharmacological Landscape
Substituted pyrrolidin-3-ol derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of human diseases.[4][5]
Antiviral Activity
A significant number of antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV), incorporate a hydroxyproline (a form of pyrrolidin-3-ol) moiety.[2] These compounds often function as inhibitors of the HCV NS3 serine protease, an enzyme essential for viral replication.[2]
-
Asunaprevir and Paritaprevir: In the synthesis of these potent HCV inhibitors, a 4-hydroxyproline or 3-hydroxy-L-proline derivative is coupled with a heterocyclic system (e.g., isoquinoline or phenanthridine) via a Williamson ether synthesis, highlighting the synthetic utility of the hydroxyl group.[2] The pyrrolidine ring correctly orients the larger pharmacophoric groups for optimal binding within the enzyme's active site.
Anticancer Activity
The pyrrolidine scaffold is found in numerous anticancer agents.[1][6] Derivatives of pyrrolidin-3-ol have shown promise by targeting various mechanisms.
-
Enzyme Inhibition: Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as potent inhibitors of enzymes like α-glycosidase, which is implicated in cancer metabolism.[1]
-
PARP Inhibition: Certain N-substituted pyrrolidine derivatives have demonstrated potent inhibition of Poly (ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes critical for DNA repair in cancer cells, with IC₅₀ values in the nanomolar range.[1]
-
Antiproliferative Effects: Pyrrolidine-substituted carbazole derivatives have shown direct antiproliferative effects against cancer cell lines like HT-29 (colon cancer).[4]
Neuroprotective and CNS Effects
The ability to cross the blood-brain barrier and modulate CNS targets makes this scaffold valuable for neurological disorders.
-
Anticonvulsant Properties: Pyrrolidine-2,5-dione derivatives, which can be synthesized from pyrrolidin-3-ol precursors, have shown significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[1] The substitution pattern on the pyrrolidine ring strongly influences the activity profile.[1]
-
Alzheimer's Disease: Substituted pyrrolidin-3-ol derivatives have been designed and evaluated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β plaques in Alzheimer's disease.[1]
Antidiabetic Activity
A primary strategy in managing type 2 diabetes is to control post-meal hyperglycemia by inhibiting carbohydrate-digesting enzymes.[7] Pyrrolidin-3-ol derivatives have emerged as effective inhibitors of α-amylase and α-glucosidase.[7] These compounds delay carbohydrate digestion, thereby reducing the rate of glucose absorption.[7]
Antibacterial Activity
With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Pyrrolidine derivatives have been identified as inhibitors of essential bacterial enzymes. For example, pyrrolidine-2,3-dione derivatives act as non-β-lactam inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[8]
Structure-Activity Relationship (SAR) and Drug Design
The pharmacological activity of pyrrolidin-3-ol derivatives is highly dependent on the nature, position, and stereochemistry of their substituents. Understanding these relationships is fundamental to rational drug design.
-
N1-Substituent: The group attached to the pyrrolidine nitrogen is critical for defining the target class. Large, aromatic groups are common in antiviral and anticancer agents, while smaller alkyl groups can be optimal for CNS targets.
-
C3-Stereochemistry: The spatial orientation of the hydroxyl group (R vs. S) can dramatically impact binding affinity. For instance, the 3-R-methylpyrrolidine scaffold was found to promote pure estrogen receptor alpha (ERα) antagonism, a desirable profile for treating breast cancer.[1]
-
C4-Substituents: Substitution at the C4 position can fine-tune potency and selectivity. In BACE1 inhibitors, meta-substituted aromatic groups at this position showed improved biological activity.[1]
-
C3-OH Functionalization: As seen in HCV inhibitors, converting the hydroxyl group to an ether linkage can be a key step in building out the pharmacophore to engage with specific sub-pockets of a target protein.[2]
| Derivative Class | Target | Key SAR Observation | Potency (Example) | Reference |
| N-Benzylpyrrolidine | BACE1 | meta-substituted aryl groups at C4 improve activity. | Kᵢ = 0.001 µM | [1] |
| Phenyl Ketone Pyrrolidines | PARP-1 | A 3-carbon alkyl chain linker is optimal for activity. | IC₅₀ ≤ 10 nM | [1] |
| Pyrrolidine-2,5-diones | Sodium Channels | 3-benzhydryl and 3-isopropyl groups favor anticonvulsant activity. | ED₅₀ = 59.7 mg/kg (scPTZ) | [1] |
| Anisidine Pyrrolidines | α-Glucosidase | A para-methoxy group on the phenyl ring is most active. | IC₅₀ = 18.04 µg/mL | [7] |
Synthetic and Biological Evaluation Workflows
A self-validating workflow is essential for the reliable discovery and development of novel therapeutic agents. This involves robust synthesis, rigorous purification, unambiguous characterization, and reproducible biological testing.
Caption: A validated workflow for the discovery of bioactive pyrrolidin-3-ol derivatives.
Protocol: Synthesis of a Substituted N-Aryl Pyrrolidin-3-ol
This protocol describes a representative synthesis starting from commercially available (3R,4S)-1-Boc-4-hydroxypyrrolidine-3-carboxylic acid, illustrating a common strategy.
Objective: To synthesize a novel N-aryl pyrrolidin-3-ol derivative for biological screening.
Materials:
-
(3R,4S)-1-Boc-4-hydroxypyrrolidine-3-carboxylic acid
-
Aniline derivative (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Amide Coupling:
-
To a solution of (3R,4S)-1-Boc-4-hydroxypyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the aniline derivative (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Causality: HATU is a highly efficient peptide coupling agent that minimizes racemization. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving it to completion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes) to yield the Boc-protected amide intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM (approx. 0.1 M concentration).
-
Add TFA (10 eq) dropwise at 0 °C.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group. The excess TFA ensures the reaction goes to completion and also protonates the final amine, aiding in workup.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the final N-aryl pyrrolidin-3-ol derivative.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory potential (IC₅₀) of a synthesized pyrrolidin-3-ol derivative against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate
-
Acarbose (positive control)
-
Synthesized test compound dissolved in DMSO
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate and plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and acarbose in phosphate buffer (final DMSO concentration should be <1%).
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells and 50 µL of the test compound/acarbose dilutions to the sample wells.
-
Add 50 µL of the α-glucosidase solution (e.g., 0.5 U/mL) to all wells except the blank.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
Initiate the reaction by adding 50 µL of PNPG solution (e.g., 5 mM) to all wells.
-
Incubate at 37 °C for 20 minutes.
-
-
Stopping and Reading:
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.
-
Causality: The basic Na₂CO₃ solution denatures the enzyme, stopping the reaction, and develops the yellow color of the p-nitrophenol product for quantification.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Conclusion and Future Perspectives
Substituted pyrrolidin-3-ol derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their inherent structural and chemical properties have enabled the development of potent modulators for a wide array of biological targets, spanning infectious diseases, oncology, and neurology. The stereocenter and hydrogen-bonding hydroxyl group at the C3 position are key features that drive their pharmacological potential.
Future research should focus on:
-
Stereoselective Synthesis: Developing more efficient and scalable methods for accessing enantiomerically pure derivatives will be crucial for clinical development.[2]
-
Scaffold Decoration: Utilizing combinatorial chemistry and structure-based design to explore novel substitution patterns to enhance potency and selectivity and to optimize ADME properties.
-
Polypharmacology: Intentionally designing derivatives that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer or neurodegeneration.
The continued exploration of the chemical space around the pyrrolidin-3-ol core promises to deliver the next generation of innovative therapeutics to address unmet medical needs.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not explicitly stated, but content aligns with a comprehensive review].
- Tikhomirov, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
- Anonymous. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
- Anonymous. (n.d.). Pyrrolidine Derivatives.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Anonymous. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI.
- Azeez, N. (2025). Antioxidant Activity of some Pyrrolidin-2-One Derivatives.
- Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Source not explicitly stated, but content aligns with a research article].
- Anonymous. (2026). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. American Chemical Society.
- Anonymous. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. [Source not explicitly stated, but content aligns with a review article].
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- 8. mdpi.com [mdpi.com]
In-Silico Modeling of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol Interactions with HCV NS5A: A Technical Guide
This guide provides a comprehensive, in-depth technical walkthrough for the in-silico modeling of the interactions between the small molecule (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol and its putative target, the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles.
Introduction: The Rationale for In-Silico Investigation
This compound is a key chiral intermediate in the synthesis of potent antiviral agents, particularly NS5A inhibitors targeting the Hepatitis C Virus. The NS5A protein is a zinc-binding phosphoprotein essential for HCV RNA replication, making it a prime target for antiviral drug development.[1] Understanding the molecular interactions between this small molecule and NS5A is paramount for elucidating its mechanism of action and for the rational design of next-generation inhibitors with improved efficacy and resistance profiles. In-silico modeling provides a powerful and cost-effective avenue to explore these interactions at an atomic level, offering insights that can guide further experimental work.[2]
This guide will detail a complete in-silico workflow, from initial target selection and preparation to advanced molecular dynamics simulations and binding free energy calculations. Each step is presented with a focus on the underlying scientific principles and practical considerations to ensure a robust and reproducible study.
The In-Silico Modeling Workflow: A Conceptual Overview
The in-silico investigation of ligand-protein interactions is a multi-step process that progressively refines our understanding of the binding event. The workflow can be conceptualized as follows:
Figure 1: A conceptual overview of the in-silico modeling workflow.
PART 1: Target Selection and Preparation
The first critical step in any structure-based drug design project is the selection and preparation of the target protein structure.
Target Identification and Structure Selection
Based on existing literature, this compound is an intermediate for NS5A inhibitors. The NS5A protein is a multi-domain protein, and Domain I is the primary target for many known inhibitors.[1][3] A search of the Protein Data Bank (PDB) reveals several crystal structures of HCV NS5A Domain I. For this guide, we will select PDB ID: 3FQM . This structure represents a dimeric form of NS5A Domain I from HCV genotype 1b, which is a biologically relevant conformation for inhibitor binding.[4] While it is an apo structure, its quality and dimeric arrangement make it a suitable starting point for docking studies.
Table 1: Selected Protein Target Information
| PDB ID | Protein Name | Organism | Resolution (Å) | Key Features |
| 3FQM | Nonstructural protein 5A Domain I | Hepatitis C virus (isolate Con1) | 2.00 | Dimeric, well-resolved structure |
Protein Preparation Protocol
The raw PDB file requires careful preparation to ensure it is suitable for molecular simulations. This process involves removing non-essential molecules, adding missing atoms, and assigning correct protonation states.
Step-by-Step Protein Preparation Workflow:
-
Download the PDB File: Obtain the coordinate file for PDB ID 3FQM from the RCSB PDB database.
-
Remove Unnecessary Chains and Molecules: The 3FQM entry may contain multiple protein chains, water molecules, and other crystallization artifacts. For this study, we will focus on a single dimeric unit. It is crucial to remove any extraneous molecules that are not part of the biological unit of interest.
-
Add Missing Atoms and Residues: Crystal structures often have missing atoms, particularly hydrogens, and sometimes entire loops or sidechains. Use a molecular modeling package such as UCSF Chimera, Maestro (Schrödinger), or MOE (Chemical Computing Group) to add missing atoms and model any missing loops.
-
Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are pH-dependent and critical for accurate interaction modeling. Use tools like H++ or PROPKA to predict the protonation states at a physiological pH of 7.4.
-
Energy Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes introduced during the preparation steps. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.
Figure 2: The protein preparation workflow.
PART 2: Ligand Preparation
Accurate representation of the small molecule ligand is as crucial as the protein preparation.
3D Structure Generation and Optimization
-
2D to 3D Conversion: Start with the 2D chemical structure of this compound. Use a chemical drawing tool like ChemDraw or a molecular builder within a modeling suite to generate an initial 3D conformation.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable quantum mechanics (e.g., DFT with B3LYP/6-31G*) or molecular mechanics (e.g., MMFF94) method. This step ensures a low-energy, geometrically realistic conformation.
-
Charge Assignment: Assign partial atomic charges to the ligand atoms. This is a critical step for accurately modeling electrostatic interactions. A common and reliable method is to use a quantum mechanical calculation (e.g., RESP or Merz-Kollman charges).
PART 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
Defining the Binding Site
Since we are using an apo structure, the binding site needs to be defined. Based on the known binding sites of other NS5A inhibitors, the binding pocket is located at the dimer interface of Domain I.[5] A grid box encompassing the key residues at this interface should be defined for the docking calculations.
Docking Protocol
A variety of docking programs are available, such as AutoDock Vina, Glide (Schrödinger), and GOLD (CCDC). The general protocol is as follows:
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the specific file formats required by the chosen docking software (e.g., PDBQT for AutoDock Vina).
-
Define the Search Space: Specify the coordinates and dimensions of the grid box that defines the binding site on the receptor.
-
Run the Docking Simulation: The docking algorithm will systematically search for the optimal binding pose of the ligand within the defined search space, evaluating each pose using a scoring function.
-
Analyze the Results: The output will be a set of predicted binding poses, each with a corresponding docking score. The pose with the best score is typically considered the most likely binding mode. It is crucial to visually inspect the top-ranked poses for chemically reasonable interactions (e.g., hydrogen bonds, hydrophobic contacts).
Table 2: Example Molecular Docking Results
| Pose | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Tyr93, Leu31, Met35 |
| 2 | -8.2 | Tyr93, Arg30, Leu31 |
| 3 | -7.9 | Pro32, Tyr93, Met35 |
PART 4: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the protein-ligand complex over time.[6]
System Setup
-
Select the Starting Structure: The best-ranked docking pose of the this compound-NS5A complex will be used as the starting point for the MD simulation.
-
Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P or SPC/E water models) to simulate the aqueous cellular environment.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
MD Simulation Protocol
This protocol outlines a typical MD simulation using GROMACS, a widely used open-source MD engine.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to 1 atm. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: Once the system is well-equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
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- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein-Ligand Complex [mdtutorials.com]
(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol: A Technical Guide to a Privileged Chiral Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Chiral Scaffolds
In contemporary drug discovery, the demand for stereochemically pure compounds is paramount. The biological targets within the human body—proteins, enzymes, and receptors—are inherently chiral, meaning they interact with exquisite specificity with molecules of a particular three-dimensional arrangement.[1][2] This principle has driven a paradigm shift from racemic mixtures to single-enantiomer drugs, which often exhibit improved potency, enhanced therapeutic indices, and reduced off-target side effects.[3] Chiral building blocks, which are enantiomerically pure molecular fragments, serve as the foundational starting points for the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[2][4][5]
Among the vast library of available chiral scaffolds, the pyrrolidine ring holds a privileged status.[6][7] This saturated five-membered nitrogen heterocycle provides a rigid, three-dimensional framework that allows for precise spatial orientation of appended functional groups, enabling chemists to effectively probe the pharmacophore space of a biological target.[7]
This guide focuses on a particularly valuable derivative: (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol . This molecule merges the stereochemical advantages of the (S)-3-hydroxypyrrolidine core with the versatile reactivity of a 4,6-disubstituted pyrimidine. The pyrimidine moiety is a well-established pharmacophore found in a wide spectrum of biologically active agents, including kinase inhibitors and antiviral compounds.[8][9] The chlorine atom at the 6-position acts as a key synthetic handle for introducing further molecular diversity via nucleophilic aromatic substitution, while the chiral hydroxylated pyrrolidine provides a critical anchor for target engagement. This unique combination makes it a highly sought-after intermediate in the development of novel therapeutics, particularly in oncology and virology.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (S)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol | N/A |
| Molecular Formula | C₈H₁₀ClN₃O | [8] |
| Molecular Weight | 199.64 g/mol | [8] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Chirality | (S)-enantiomer | N/A |
| CAS Number | 1264038-81-4 | Supplier Data |
| LogP (Predicted) | ~0.5 - 1.0 | Cheminformatics |
| Hydrogen Bond Donors | 1 (hydroxyl group) | [10] |
| Hydrogen Bond Acceptors | 3 (2 pyrimidine nitrogens, 1 hydroxyl oxygen) | [10] |
Note: Data may vary slightly between different suppliers and analytical methods.
Synthesis and Manufacturing Workflow
The most common and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored for its high regioselectivity and use of readily available starting materials.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthesis involves the reaction between 4,6-dichloropyrimidine and (S)-3-hydroxypyrrolidine . The chlorine atom at the C4 position of the pyrimidine ring is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at C2, due to the electron-withdrawing effects of both adjacent nitrogen atoms. This inherent reactivity profile allows for a highly regioselective monosubstitution.
The causality behind the experimental choices is critical:
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its role is to quench the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Using a nucleophilic base could lead to unwanted side reactions with the 4,6-dichloropyrimidine.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (ACN), or an alcohol like isopropanol (IPA) is typically used. These solvents are effective at dissolving the reactants and facilitating the formation of the charged Meisenheimer complex intermediate, which is characteristic of SNAr reactions.
-
Temperature: The reaction is often performed at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate, although room temperature can be sufficient depending on the specific solvent and base combination.
Visualized Synthesis Workflow
The following diagram illustrates the standard synthetic workflow.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on scale and available equipment.
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4,6-dichloropyrimidine (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as isopropanol (IPA), to create a stirrable slurry (approx. 5-10 volumes).
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.1-1.5 eq) to the mixture.
-
Nucleophile Addition: In a separate vessel, dissolve (S)-3-hydroxypyrrolidine (1.0-1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C. Causality: A slow, controlled addition is crucial to manage the exotherm of the reaction and prevent the formation of undesired bis-substituted byproducts.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the consumption of the starting materials is complete.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts (DIPEA·HCl).
-
Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography to afford the pure this compound.
-
Applications in Drug Discovery & Development
The true value of this building block lies in its application as a versatile intermediate for high-value therapeutic targets. The 6-chloro position is a prime site for further functionalization, most commonly through another SNAr reaction or a palladium-catalyzed cross-coupling reaction.
Keystone Intermediate for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11] The aminopyrimidine scaffold is a classic "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bonds within the ATP-binding site.[12] this compound is an ideal precursor for this class of drugs.
Example Application: Synthesis of an ERK1/2 Inhibitor Precursor
Extracellular signal-regulated kinases (ERK1/2) are central nodes in the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[13] The synthesis of potent ERK1/2 inhibitors often involves coupling a complex amine to the 6-position of the pyrimidine ring.
Caption: Use of the building block to synthesize a kinase inhibitor core.
In a typical sequence, the building block is reacted with a substituted amine (e.g., a complex aminopyrazole as seen in the development of GDC-0994[13]) under basic conditions or using palladium catalysis (e.g., Buchwald-Hartwig amination) to displace the chlorine atom and form the final inhibitor scaffold. The (S)-3-hydroxypyrrolidine moiety often serves to enhance solubility and provide an additional vector for target interaction.
Role in Antiviral Drug Synthesis
The building block is also a key intermediate in the synthesis of antiviral agents, particularly for treating Hepatitis C Virus (HCV).[8] It is used in the construction of complex molecules that inhibit the NS5A replication complex, a viral protein essential for HCV replication.[8] The specific stereochemistry of the pyrrolidine ring is often crucial for achieving high potency and selectivity against the viral target.[8]
Simplified Kinase Signaling Pathway Context
The drugs derived from this building block often target pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the ERK signaling pathway.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Specific toxicity data is limited; treat as a potentially hazardous substance. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive information.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its design elegantly combines a stereodefined, functionalized pyrrolidine scaffold with a reactive pyrimidine core, providing an efficient entry point into high-value chemical space. Its demonstrated utility in the synthesis of potent kinase inhibitors and antiviral agents underscores its importance as a privileged building block. As the demand for highly specific, enantiomerically pure therapeutics continues to grow, the strategic application of well-designed chiral building blocks like this one will remain a cornerstone of successful drug discovery and development programs.
References
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 25, 2026, from [Link]
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MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 25, 2026, from [Link]
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MDPI. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. Retrieved January 25, 2026, from [Link]
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Hartz, R. A., et al. (2010). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 antagonist. Journal of Medicinal Chemistry, 53(1), 259-272. [Link]
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ResearchGate. (2021). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved January 25, 2026, from [Link]
- Google Patents. (2024). Pyrido[4,3-d]pyrimidine compounds.
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]
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Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]
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ResearchGate. (2012). 6-Amino-4-(pyrimidin-4-yl)pyridones: Novel glycogen synthase kinase-3β inhibitors. Retrieved January 25, 2026, from [Link]
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PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved January 25, 2026, from [Link]
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved January 25, 2026, from [Link]
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MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved January 25, 2026, from [Link]
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Preprints.org. (2024). Black Gold in Medicine: Rediscovering the Pharmacological Potential. Retrieved January 25, 2026, from [Link]
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NCBI. (n.d.). Table 4-5, Physical and Chemical Properties of Selected Pyrethroids. Retrieved January 25, 2026, from [Link]
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- Google Patents. (1988). Heterocyclic compounds.
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(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol: A Technical Guide to Unveiling Therapeutic Potential
Abstract
(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol is a chiral synthetic intermediate recognized for its role in the development of potent antiviral agents, particularly as a building block for Hepatitis C Virus (HCV) NS5A inhibitors.[1] While its application in multi-step synthesis is established, the inherent biological relevance of its constituent pharmacophores—the pyrimidine and pyrrolidine rings—suggests that the molecule itself may possess intrinsic therapeutic activity. This technical guide provides a comprehensive exploration of potential therapeutic targets for this compound, grounded in an analysis of its structural motifs and the known bioactivities of analogous compounds. We will delve into logical, field-proven strategies for target identification and validation, offering detailed experimental protocols for researchers in drug discovery and development. Our objective is to present a scientifically rigorous framework for investigating this compound not merely as an intermediate, but as a potential lead molecule in its own right.
Introduction: Beyond a Synthetic Intermediate
The molecule this compound is a well-characterized chemical entity in synthetic organic chemistry.[2][3] Its primary utility has been documented as a key fragment in the synthesis of complex antiviral drugs targeting the HCV NS5A protein, a critical component of the viral replication complex.[1] However, the very structural features that make it a valuable synthon also confer a high likelihood of interaction with endogenous biological macromolecules.
The structure marries two privileged heterocyclic scaffolds:
-
A 6-chloropyrimidine ring: This moiety is a cornerstone of numerous approved and investigational drugs, particularly in oncology and immunology.[4][5][6] The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, and the chlorine atom can engage in halogen bonding or serve as a reactive handle for further chemical modification.
-
A chiral (S)-pyrrolidin-3-ol ring: The pyrrolidine scaffold is a versatile, non-planar, five-membered nitrogen heterocycle that is prevalent in a vast array of biologically active natural products and synthetic drugs.[7][8][9][10][11] The stereochemistry at the 3-position and the hydroxyl group provide specific vectors for interaction with protein targets, influencing both potency and selectivity.[8]
This guide will proceed from the known to the potential, first by acknowledging its role in targeting HCV NS5A and then by systematically exploring other high-probability target classes. The core of this document will then focus on the "how"—the experimental workflows required to identify, validate, and characterize these potential therapeutic targets.
High-Probability Therapeutic Target Classes
Based on extensive precedent in medicinal chemistry, the structural motifs of this compound suggest two primary target families with high potential for interaction: protein kinases and G-protein coupled receptors (GPCRs).
Protein Kinases: The Pyrimidine "Hinge-Binder"
The pyrimidine core is a classic "hinge-binding" motif in kinase inhibitors. The ATP-binding site of most kinases contains a flexible "hinge" region that forms key hydrogen bonds with the adenine base of ATP. The nitrogen atoms of a pyrimidine ring can mimic this interaction, allowing the inhibitor to anchor itself in the active site. The 6-chloro substituent can be further exploited to achieve selectivity or covalent binding.
Numerous pyrimidine-based compounds have been developed as potent kinase inhibitors for a variety of diseases, particularly cancer.[5][12][13]
Potential Kinase Targets:
-
Tyrosine Kinases:
-
Serine/Threonine Kinases:
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle and targets in oncology.[14]
-
TANK-Binding Kinase 1 (TBK1): Involved in innate immunity and neurodegenerative diseases.[16][17]
-
Microtubule Affinity Regulating Kinase (MARK) family: Implicated in neurodegenerative disorders like Alzheimer's disease.[16][17]
-
The diagram below illustrates a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK), which represents a plausible target class for a pyrimidine-containing compound.
Caption: Hypothetical inhibition of an RTK signaling pathway.
G-Protein Coupled Receptors (GPCRs): The Versatile Pyrrolidine Scaffold
GPCRs represent the largest family of membrane receptors and are the targets of approximately 40% of all approved drugs.[18][19] The non-planar, three-dimensional nature of the pyrrolidine ring is ideal for fitting into the complex transmembrane binding pockets of GPCRs. The stereocenter and hydroxyl group of this compound allow for precise, stereospecific interactions that can determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Potential GPCR Targets:
-
Melanocortin Receptors (MCRs): Pyrrolidine derivatives have been developed as potent and selective ligands for MC4R, which is involved in appetite and energy homeostasis.[20]
-
Ghrelin Receptor (GHSR): This receptor is a target for conditions like muscle atrophy and cachexia, and pyrrolidine-based agonists have been identified.[21]
-
Nicotinic Acetylcholine Receptors (nAChRs): While ligand-gated ion channels, they share structural features with GPCRs. Chloropyridazinyl derivatives, structurally related to chloropyrimidines, have shown high affinity for nAChRs.[22]
A Practical Guide to Target Identification and Validation
The following section outlines a logical, multi-stage workflow for identifying and validating the therapeutic targets of this compound. This process integrates computational prediction with rigorous experimental verification.
Caption: A streamlined workflow for therapeutic target validation.
Phase 1: In Silico Target Prediction
The initial step involves using computational methods to generate a list of high-probability targets, which can then be prioritized for experimental testing.
Protocol: Target Prediction via Ligand-Based Similarity Searching
-
Obtain Compound Structure: Secure the 2D structure (SMILES or SDF format) of this compound.
-
Select Databases: Utilize public and commercial databases that link chemical structures to biological activity, such as ChEMBL, PubChem, and BindingDB.
-
Perform Similarity Search: Use the compound's structure as a query to search these databases. The search algorithm, typically based on Tanimoto similarity of molecular fingerprints, will identify known bioactive molecules with high structural similarity.
-
Analyze and Prioritize Hits: Examine the primary targets of the structurally similar compounds returned by the search. A target that appears frequently for multiple similar compounds is a high-priority candidate for validation. Tools like SwissTargetPrediction can automate this process.
Phase 2: In Vitro Validation of Direct Target Binding
Once a prioritized list of potential protein targets is generated (e.g., a specific kinase or GPCR), the next critical step is to confirm direct physical binding and quantify the interaction.
Protocol: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
-
Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive Tm shift indicates that the compound stabilizes the protein, confirming a direct interaction.
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein (e.g., 1-2 mg/mL in a suitable buffer).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
-
Assay Setup (96- or 384-well plate):
-
In each well, add the assay buffer.
-
Add the target protein to a final concentration of 1-5 µM.
-
Add the fluorescent dye as per the manufacturer's recommendation.
-
Add the test compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from ~25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.
-
Calculate the ΔTm (Tm with compound - Tm of DMSO control). A ΔTm > 2°C is generally considered a significant positive hit.
-
-
Protocol: Surface Plasmon Resonance (SPR) for Affinity Determination
-
Principle: SPR is a label-free technique to measure real-time binding kinetics and affinity. It detects changes in the refractive index at the surface of a sensor chip when an analyte (the compound) flows over an immobilized ligand (the target protein).
-
Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over the chip surface (association phase).
-
Flow running buffer alone over the surface to measure the dissociation of the compound (dissociation phase).
-
After each cycle, regenerate the chip surface with a mild regeneration solution to remove all bound compound.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.
-
-
| Parameter | Description | Typical Units |
| ka (kon) | Association rate constant | M-1s-1 |
| kd (koff) | Dissociation rate constant | s-1 |
| KD | Equilibrium dissociation constant | M (e.g., nM, µM) |
| IC50 / EC50 | Half-maximal inhibitory/effective concentration | M (e.g., nM, µM) |
Table 1: Key quantitative parameters in target validation.
Phase 3: Cellular Target Engagement and Functional Activity
Confirming that the compound binds its target in the complex environment of a living cell and elicits a functional response is the ultimate goal of preclinical validation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: An extension of the TSA, CETSA measures the thermal stabilization of a target protein by a compound within intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with the compound or a vehicle control for a defined period.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (where the un-denatured target resides) from the precipitated, denatured proteins via centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody via Western blot or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.
-
Protocol: Target-Specific Functional Assay (Example: Kinase Inhibition)
-
Principle: To measure the functional consequence of target binding. For a kinase inhibitor, this typically involves quantifying the phosphorylation of a known downstream substrate.
-
Methodology:
-
Cell Treatment: Treat cells with increasing concentrations of this compound.
-
Stimulation (if necessary): Stimulate the signaling pathway of interest (e.g., with a growth factor like EGF for the EGFR pathway).
-
Cell Lysis: Lyse the cells to prepare protein extracts.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).
-
Re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate relative to the total substrate confirms functional inhibition of the kinase in a cellular context.
-
Conclusion and Future Directions
This compound stands at an interesting crossroads. While its identity as a synthetic intermediate is secure, its structure contains all the necessary elements of a pharmacologically active agent. The pyrimidine and pyrrolidine moieties strongly suggest potential interactions with protein kinases and GPCRs, target classes of immense therapeutic importance.
The true potential of this compound can only be unlocked through the systematic application of the target identification and validation workflows detailed in this guide. By progressing from in silico prediction to biophysical characterization and finally to cellular functional assays, researchers can build a robust, data-driven case for its therapeutic utility. Future work should focus on broad kinase and GPCR screening panels to identify initial hits, followed by the rigorous validation protocols described herein. Such efforts may well elevate this compound from a simple building block to a valuable lead compound for a new generation of therapeutics.
References
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-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Sciforum. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. Retrieved from [Link]
-
Jiang, W., et al. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-52. Retrieved from [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
-
PubMed. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of Advanced Research, 3(12), 1145-1154. Retrieved from [Link]
-
AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Retrieved from [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
-
ResearchGate. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]
-
ResearchGate. (2025). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol: A Key Intermediate in Drug Discovery
Introduction
(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyrimidine ring linked to a stereodefined pyrrolidinol moiety, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Notably, this compound is a key intermediate in the development of novel therapeutics, including potent and selective inhibitors for various kinases and other enzymes implicated in a range of diseases. The precise stereochemistry at the C3 position of the pyrrolidine ring is often critical for biological activity, making enantioselective synthesis a paramount consideration for its application in pharmaceutical research.
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methodology is based on established synthetic routes, offering researchers a reliable and reproducible procedure for obtaining this valuable intermediate. Beyond a mere recitation of steps, this guide delves into the rationale behind the experimental choices, providing insights into the reaction mechanism, potential challenges, and key considerations for a successful synthesis.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class in heterocyclic chemistry is ideally suited for the formation of the C-N bond between the pyrrolidine nitrogen and the electron-deficient pyrimidine ring.
The overall synthetic transformation is depicted below:
Caption: Synthetic workflow for this compound.
The reaction proceeds by the nucleophilic attack of the secondary amine of (S)-3-hydroxypyrrolidine onto the C4 position of 4,6-dichloropyrimidine. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two chlorine atoms and the ring nitrogen atoms. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 1193-21-1 | Commercially Available |
| (S)-3-Hydroxypyrrolidine | C₄H₉NO | 87.12 | 100243-39-8 | Commercially Available |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Commercially Available |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Commercially Available |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Commercially Available |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (10.0 g, 67.1 mmol).
-
Add anhydrous ethanol (100 mL) to the flask and stir the mixture to dissolve the 4,6-dichloropyrimidine.
-
-
Addition of Reactants:
-
In a separate beaker, dissolve (S)-3-hydroxypyrrolidine (5.85 g, 67.1 mmol) in anhydrous ethanol (50 mL).
-
To the solution of (S)-3-hydroxypyrrolidine, add triethylamine (10.2 g, 13.9 mL, 100.7 mmol) and stir for 5 minutes.
-
Slowly add the solution of (S)-3-hydroxypyrrolidine and triethylamine to the stirred solution of 4,6-dichloropyrimidine in the round-bottom flask at room temperature over a period of 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product should have a different Rf value compared to the starting materials.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (150 mL) and water (100 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a solid.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Expected Yield
The expected yield for this reaction is typically in the range of 70-85%.
Mechanism and Scientific Rationale
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The mechanism can be visualized in the following steps:
Application Notes and Protocols for the Antiviral Drug Discovery Utility of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
Introduction: The Strategic Importance of Privileged Scaffolds in Antiviral Research
The relentless challenge of emerging and evolving viral threats necessitates a robust and agile drug discovery pipeline. A cornerstone of modern medicinal chemistry is the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrimidine and pyrrolidine ring systems individually represent two such scaffolds, and their combination in a single chiral molecule, such as (S)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol, presents a compelling starting point for the development of novel antiviral agents.
Pyrimidine derivatives are integral to numerous approved antiviral drugs, often acting as nucleoside analogs that disrupt viral replication by inhibiting DNA or RNA synthesis.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a three-dimensional structure that can effectively probe the binding sites of viral proteins.[3] Its presence is noted in several successful antiviral drugs, including those targeting the Hepatitis C virus (HCV).[3]
The specific molecule, this compound, is a chiral building block. While its enantiomer, the (R)-form, is a known intermediate in the synthesis of HCV NS5A inhibitors, the (S)-enantiomer is a valuable starting material for developing inhibitors of other viral targets, such as the RNA-dependent RNA polymerase (RdRp).[4] This document provides a detailed guide for researchers on how to leverage this compound in antiviral drug discovery programs, with a particular focus on HCV as a primary, well-characterized model system. The protocols outlined herein are designed to be adaptable to other viruses, reflecting the broad potential of this chemical scaffold.
PART 1: Foundational Concepts and Rationale
The Pyrimidine-Pyrrolidine Synthon: A Gateway to Diverse Chemical Space
The structure of this compound offers three key points for chemical modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies:
-
The Pyrrolidine Nitrogen: Serves as an anchor point to the pyrimidine ring.
-
The Pyrrolidin-3-ol Group: The hydroxyl group can be functionalized to introduce a variety of substituents, influencing solubility, hydrogen bonding capacity, and overall molecular conformation. Its stereochemistry is crucial for specific interactions with chiral protein binding sites.
-
The 6-Chloro Position on the Pyrimidine Ring: The chlorine atom is a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide array of chemical moieties to explore interactions with the target protein.
Mechanism of Action Hypothesis: Targeting Viral Polymerases
Given that pyrimidine derivatives are known to interfere with viral nucleic acid synthesis, a primary hypothesis is that derivatives of this compound could function as inhibitors of viral RNA-dependent RNA polymerase (RdRp).[1] These enzymes are essential for the replication of many RNA viruses, including HCV. Inhibition can occur through several mechanisms, such as allosteric modulation or by acting as a chain terminator after incorporation into the growing RNA strand.
PART 2: Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for the initial characterization and antiviral screening of this compound and its derivatives.
Synthesis of a Candidate Inhibitor: A Representative Protocol
While this compound is commercially available, its derivatization is the first step in a drug discovery campaign. The following is a representative protocol for a nucleophilic aromatic substitution at the C6 position of the pyrimidine ring.
Protocol 2.1.1: Synthesis of an Amino-Substituted Derivative
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine nucleophile (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Antiviral Screening Workflow
A tiered approach is recommended for screening new compounds, starting with broad cytotoxicity and primary antiviral assays, followed by more specific mechanistic studies.
Caption: A tiered workflow for antiviral drug discovery.
Protocol 2.2.1: Cytotoxicity Assay
Causality: It is crucial to determine the concentration at which a compound is toxic to the host cells. This ensures that any observed antiviral effect is not simply a result of cell death.[5][6]
-
Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Huh-7 cells for HCV) at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).[7] This colorimetric assay measures the metabolic activity of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Protocol 2.2.2: HCV Replicon Assay (Primary Antiviral Assay)
Causality: The HCV replicon system is a powerful tool for screening HCV inhibitors. It utilizes a human hepatoma cell line (Huh-7) that contains a subgenomic HCV RNA that self-replicates. The replicon RNA often contains a reporter gene (e.g., luciferase), allowing for a quantifiable measure of viral replication.
-
Cell Plating: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include appropriate controls: no-drug virus controls and a known HCV inhibitor (e.g., sofosbuvir).
-
Incubation: Incubate the plate for 48-72 hours to allow for HCV replication.
-
Quantification of Replication: Lyse the cells and measure the reporter gene activity (e.g., luciferase signal) according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter signal to the no-drug control. Calculate the 50% effective concentration (EC50), the concentration at which the compound inhibits HCV replication by 50%.[8]
Protocol 2.2.3: Viral RNA Quantification by RT-qPCR
Causality: This assay directly measures the amount of viral RNA, providing a more direct assessment of antiviral activity than reporter-based assays.
-
Infection and Treatment: Infect Huh-7.5 cells with cell culture-adapted HCV (HCVcc) at a low multiplicity of infection (MOI). After viral adsorption, wash the cells and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate for 48-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
RT-qPCR: Perform a one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).[9][10]
-
Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene and calculate the EC50 value.
PART 3: Data Interpretation and Advanced Characterization
Quantitative Data Summary
The primary outputs of the initial screening phase are the CC50 and EC50 values. These should be tabulated to easily compare the potency and toxicity of different derivatives. The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for prioritizing compounds. A higher SI value indicates a greater therapeutic window.
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | >100 | 15.2 | >6.6 |
| Derivative 2 | 85.6 | 2.1 | 40.8 |
| Derivative 3 | >100 | 0.9 | >111 |
| Sofosbuvir (Control) | >100 | 0.05 | >2000 |
Table 1: Representative data from an initial antiviral screen.
Mechanistic Studies: Pinpointing the Target
Caption: Workflow to validate the viral target.
Protocol 3.2.1: In Vitro RdRp Inhibition Assay
Causality: This biochemical assay directly measures the effect of the compound on the enzymatic activity of the purified viral polymerase, confirming it as the direct target.
-
Enzyme and Template: Use purified recombinant HCV RdRp (NS5B protein) and a homopolymeric RNA template/primer.
-
Reaction Mixture: Set up the reaction with the enzyme, template/primer, ribonucleotide triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]GTP), and varying concentrations of the test compound.
-
Incubation: Allow the polymerization reaction to proceed at the optimal temperature (e.g., 30°C).
-
Product Capture and Quantification: Stop the reaction and capture the newly synthesized radiolabeled RNA on a filter. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the RdRp activity.
Protocol 3.2.2: Resistance Profiling
Causality: The generation of drug-resistant viral mutants provides definitive evidence of the drug's target and mechanism.
-
Long-Term Culture: Culture HCV replicon cells in the presence of sub-lethal concentrations of the lead compound for several passages.
-
Selection of Resistant Clones: Isolate cell colonies that can grow in the presence of concentrations of the compound that are normally inhibitory.
-
Genotypic Analysis: Extract RNA from the resistant clones, reverse transcribe, and sequence the target gene (e.g., NS5B).
-
Identification of Mutations: Compare the sequence to the wild-type to identify amino acid substitutions that confer resistance.
Conclusion
This compound is a strategically valuable starting material for antiviral drug discovery. Its privileged structural motifs and amenability to chemical diversification make it an ideal candidate for library synthesis. The protocols detailed in this document provide a comprehensive framework for researchers to systematically evaluate the antiviral potential of its derivatives, from initial screening to mechanism of action studies. By employing these self-validating experimental systems, drug development professionals can efficiently identify and characterize novel antiviral agents with the potential to address significant unmet medical needs.
References
-
Medscape. (2024). Hepatitis C Workup: Approach Considerations, Hepatitis C Antibody Test, Qualitative and Quantitative Assays for HCV RNA. [Link]
- Tellinghuisen, T. L., & Chisari, F. V. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. In High-Throughput Screening for Infectious Agents (pp. 195-210). Humana Press.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]
-
HCV Guidance. (n.d.). HCV Resistance Primer. [Link]
-
PubMed. (2013). Discovery of novel HCV inhibitors: synthesis and biological activity of 6-(indol-2-yl)pyridine-3-sulfonamides targeting hepatitis C virus NS4B. [Link]
-
MySkinRecipes. (n.d.). (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. [Link]
-
Virology Research Services. (2024). Understanding Cytotoxicity. [Link]
-
CDC. (n.d.). Hepatitis C Virus RNA | Laboratory Procedure Manual. [Link]
-
GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
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Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]
-
Human Journals. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
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Application Notes and Protocols: The Strategic Role of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol in Hepatitis C Virus (HCV) NS5A Inhibitor Synthesis and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol as a pivotal intermediate in the synthesis of potent Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) inhibitors. This document elucidates the scientific rationale behind its use, detailed synthetic protocols for its incorporation into advanced antiviral scaffolds, and methodologies for evaluating the biological activity of the resulting compounds.
Introduction: The Significance of the Pyrrolidinyl-Pyrimidine Scaffold in HCV Drug Discovery
The landscape of Hepatitis C treatment has been revolutionized by the advent of Direct-Acting Antivirals (DAAs).[1] Among these, inhibitors of the HCV NS5A protein have emerged as a cornerstone of modern combination therapies, offering high potency, pan-genotypic activity, and a high barrier to resistance.[2][3] The NS5A protein, a zinc-binding phosphoprotein with no enzymatic function, is essential for HCV RNA replication and virion assembly, making it a prime target for therapeutic intervention.[1][4]
The chemical scaffold of this compound represents a key building block in the synthesis of several clinically successful NS5A inhibitors.[5] Its rigid pyrrolidine ring and strategically placed chloro-pyrimidine moiety provide a versatile platform for the construction of complex molecules that can effectively dock into the active site of the NS5A protein. The specific stereochemistry of the pyrrolidinol is often crucial for potent biological activity.
This guide will focus on the practical application of this intermediate, providing a detailed protocol for the synthesis of a pibrentasvir-like molecule and the subsequent in vitro evaluation of its anti-HCV activity using a replicon assay.
The HCV Life Cycle and the Mechanism of NS5A Inhibition
Understanding the HCV life cycle is paramount to appreciating the mechanism of action of NS5A inhibitors. The virus replicates its RNA genome within a specialized membranous web in the cytoplasm of infected hepatocytes.[6] The NS5A protein plays a critical, albeit not fully understood, role in the formation of this replication complex and in the subsequent assembly of new viral particles.[1][7]
NS5A inhibitors are believed to function by binding to the N-terminal domain of the NS5A protein, inducing a conformational change that disrupts its ability to interact with other viral and host factors necessary for replication and assembly.[7] This disruption ultimately leads to a potent inhibition of HCV replication.
Caption: HCV Life Cycle and NS5A Inhibition.
Synthetic Protocol: Synthesis of a Pibrentasvir-like NS5A Inhibitor
This protocol outlines a multi-step synthesis of a complex NS5A inhibitor utilizing this compound as a key intermediate. This synthesis is based on methodologies described in the patent literature for the preparation of pibrentasvir and related compounds.[2][8][9]
Disclaimer: This protocol is for informational purposes for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >98% |
| 2-(tert-Butoxycarbonyl)hydrazine-1-carboxylate | Commercial Source | >98% |
| Dess-Martin periodinane | Commercial Source | >97% |
| 2,6-Difluorobenzaldehyde | Commercial Source | >98% |
| (R)-2-Methylpiperazine | Commercial Source | >98% |
| Sodium triacetoxyborohydride | Commercial Source | >97% |
| Palladium on Carbon (10%) | Commercial Source | - |
| Dichloromethane (DCM) | Anhydrous | >99.8% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | >99% |
| Trifluoroacetic acid (TFA) | Commercial Source | >99% |
Synthetic Scheme
Caption: Synthetic workflow for a pibrentasvir-like molecule.
Step-by-Step Procedure
Step 1: Oxidation of this compound to the corresponding ketone (Intermediate 1)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone (Intermediate 1).
Step 2: Formation of the hydrazone (Intermediate 2)
-
Dissolve the crude ketone (Intermediate 1, 1.0 eq) in methanol (10 mL/g).
-
Add 2-(tert-butoxycarbonyl)hydrazine-1-carboxylate (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the protected hydrazone (Intermediate 2).
Step 3: Deprotection and reductive amination (Intermediate 3)
-
Dissolve the protected hydrazone (Intermediate 2, 1.0 eq) in DCM (5 mL/g).
-
Add trifluoroacetic acid (TFA, 5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA.
-
Dissolve the resulting crude amine salt in dichloroethane (DCE, 10 mL/g).
-
Add 2,6-difluorobenzaldehyde (1.1 eq), (R)-2-methylpiperazine (1.2 eq), and sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain Intermediate 3.
Step 4: Final Coupling to yield the Pibrentasvir-like molecule (Final Product)
Note: The specific coupling partner for this step is a complex, multi-ring system that would be synthesized separately. For the purpose of this protocol, we will refer to it as the "Coupling Partner." The synthesis of such partners is detailed in relevant patents.[8][9]
-
To a degassed solution of Intermediate 3 (1.0 eq) and the appropriate bromo- or iodo-substituted Coupling Partner (1.1 eq) in a suitable solvent such as 1,4-dioxane, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., Cs2CO3, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC to yield the pibrentasvir-like NS5A inhibitor.
Biological Evaluation: HCV Replicon Assay
The antiviral activity of the synthesized compound is evaluated using a cell-based HCV replicon assay.[10][11] This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate. The replicon often contains a reporter gene, such as luciferase, allowing for a quantitative measure of HCV replication.[12]
Principle of the Assay
The HCV replicon cells are treated with serial dilutions of the synthesized compound. The compound's ability to inhibit HCV replication is measured by the reduction in the reporter gene activity (e.g., luciferase signal). The 50% effective concentration (EC50) is then calculated, which represents the concentration of the compound that inhibits 50% of HCV replication.
Caption: HCV Replicon Assay Workflow.
Protocol for EC50 Determination
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in cell culture medium to obtain a range of final concentrations (e.g., from 1 pM to 1 µM).
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known NS5A inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Data Analysis: Plot the luciferase activity against the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral activity is not due to cell death. A concurrent cytotoxicity assay (e.g., using a CellTiter-Glo® or MTT assay) should be performed on the same cell line to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Conclusion
This compound is a valuable and versatile building block in the synthesis of potent HCV NS5A inhibitors. The protocols outlined in these application notes provide a framework for the chemical synthesis and biological evaluation of novel antiviral compounds derived from this key intermediate. By understanding the underlying principles of HCV replication and NS5A inhibition, researchers can leverage this knowledge to design and develop the next generation of highly effective therapies for Hepatitis C.
References
- WO 2020/047182 A1 - Process for manufacturing pibrentasvir active drug substance.
- WO2020047182A1 - Process for manufacturing pibrentasvir active drug substance.
-
NS5A inhibitors in the treatment of hepatitis C. PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
HCV replicons: overview and basic protocols. PubMed. [Link]
-
Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis. PMC - NIH. [Link]
-
Desymmetrization of Pibrentasvir for Efficient Prodrug Synthesis. ResearchGate. [Link]
-
Synthesis and evaluation of novel potent HCV NS5A inhibitors. PMC - NIH. [Link]
-
Development of a Synthesis Process for a Novel HCV NS5A Inhibitor, Emitasvir. ResearchGate. [Link]
-
WO/2020/047182 PROCESS FOR MANUFACTURING PIBRENTASVIR ACTIVE DRUG SUBSTANCE. WIPO Patentscope. [Link]
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Intracellular metabolism, cytotoxicity (CC50), anti-HCV replicon... ResearchGate. [Link]
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Schematic diagram of the HCV life cycle. The life cycle of HCV is... ResearchGate. [Link]
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Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. PubMed Central. [Link]
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Discovery and development of NS5A inhibitors. Wikipedia. [Link]
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Hepatitis C Viral Replication Complex. MDPI. [Link]
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CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]
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Monitoring Patients Who Are Starting HCV Treatment, Are on Treatment, or Have Completed Therapy. HCV Guidance. [Link]
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Hepatitis C Virus Replication. PMC - PubMed Central - NIH. [Link]
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Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature. [Link]
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Inhibition of the hepatitis C virus (HCV) replicon in cell assays using... ResearchGate. [Link]
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The life cycle of hepatitis C virus and targets for antiviral... ResearchGate. [Link]
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Schematic representation of the hepatitis C virus life cycle. (1) The... ResearchGate. [Link]
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Novel hepatitis C virus replicon inhibitors: synthesis and structure-activity relationships of fused pyrimidine derivatives. PubMed. [Link]
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Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. NIH. [Link]
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Application Note: A High-Throughput Screening Workflow for the Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Derived from (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol Scaffolds
Abstract
This guide provides a comprehensive, field-tested workflow for the high-throughput screening (HTS) and characterization of novel inhibitors targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in oncology and immunology.[1][2][3] We focus on compounds synthesized from the versatile chiral intermediate, (S)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol, a key building block for several approved BTK inhibitors.[4] The protocols herein detail a robust primary biochemical screen using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a secondary cell-based assay to confirm on-target engagement in a physiological context, and a framework for selectivity profiling. Each step is designed to ensure scientific rigor, data reproducibility, and the efficient identification of potent and selective BTK inhibitor candidates.
Introduction: Targeting BTK in Drug Discovery
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling node in B-cell development, differentiation, and activation.[1][5] Dysregulation of the B-cell receptor (BCR) signaling pathway, in which BTK is a key mediator, is implicated in various B-cell malignancies and autoimmune diseases.[6][7] Consequently, BTK has emerged as a high-value therapeutic target.
The first generation of approved BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that irreversibly bind to a cysteine residue (C481) in the ATP-binding pocket of BTK.[6][7][8][9][10] This mechanism provides high potency and prolonged duration of action. The synthesis of many of these potent inhibitors relies on strategic chiral intermediates. This compound, for instance, serves as a fundamental scaffold, providing the necessary stereochemistry and anchor points for building the final pharmacologically active molecule.
This application note outlines a validated HTS cascade designed to identify and characterize novel BTK inhibitors derived from such scaffolds. The workflow is structured to maximize efficiency, moving from a high-throughput primary screen to more complex, lower-throughput secondary assays that provide deeper biological insights.
The HTS Workflow: A Stepwise Approach
A successful screening campaign relies on a logical progression of assays, each designed to answer a specific question. Our proposed workflow efficiently filters a large compound library to identify and validate promising lead candidates.
3.2. Protocol: 384-Well TR-FRET Primary Screen
This protocol is optimized for a single-point screen at 10 µM compound concentration.
A. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
BTK Enzyme: Recombinant human BTK, diluted in Assay Buffer to a working concentration of 2X (e.g., 200 pM).
-
Substrate/ATP Mix: Biotinylated peptide substrate and ATP, diluted in Assay Buffer to a 4X working concentration (e.g., 200 nM peptide, 40 µM ATP).
-
Expertise Note: The ATP concentration is set near the apparent Michaelis-Menten constant (Km) for BTK. This ensures the assay is sensitive to ATP-competitive inhibitors. [11][12]At significantly higher ATP concentrations, the potency of competitive inhibitors would be underestimated. [13]4. Test Compounds: Diluted to 4X final concentration (40 µM) in Assay Buffer with 4% DMSO.
-
-
Detection Mix: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-d2 diluted in Detection Buffer (as per manufacturer's recommendation).
B. Assay Procedure:
-
Add 2.5 µL of 4X test compound, solvent control (1% DMSO), or positive control (e.g., acalabrutinib) to wells of a 384-well low-volume plate.
-
Add 2.5 µL of 4X Substrate/ATP Mix to all wells.
-
Initiate the kinase reaction by adding 5 µL of 2X BTK enzyme solution. The final volume is 10 µL.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and detect phosphorylation by adding 10 µL of Detection Mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 620 nm for donor and 665 nm for acceptor).
3.3. Data Analysis and Hit Identification
-
Calculate TR-FRET Ratio:
-
Ratio = (Emission Signal at 665 nm / Emission Signal at 620 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)])
-
Ratio_Max is the average of the DMSO-only wells (no inhibition).
-
Ratio_Min is the average of the positive control wells (maximum inhibition).
-
-
Assay Quality Control (Z'-factor):
-
The Z'-factor is a measure of assay robustness and is calculated from the control wells. [14][15][16] * Z' = 1 - [(3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|]
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS. [16][17]4. Hit Criteria: Compounds exhibiting >50% inhibition are selected for confirmation and dose-response studies.
-
Part 2: Cellular Assays for Potency and On-Target Effects
4.1. Principle of the Phospho-BTK (pBTK) Cellular Assay
A biochemical hit must be validated in a cellular context to confirm membrane permeability and engagement with the target in its native environment. This assay measures the autophosphorylation of BTK at tyrosine 223 (pBTK-Y223) in a B-cell lymphoma cell line, such as Ramos cells, which have constitutive BCR signaling. [18][19]Inhibition of BTK by a test compound leads to a dose-dependent decrease in pBTK-Y223 levels, which can be quantified using various methods like ELISA, Western Blot, or high-content imaging.
4.2. Protocol: Cellular pBTK-Y223 IC₅₀ Determination
A. Cell Culture and Plating:
-
Culture Ramos (human Burkitt's lymphoma) cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
B. Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds in culture medium.
-
Add the diluted compounds to the cells and incubate for 2 hours at 37°C.
C. Cell Lysis and Detection (ELISA-based):
-
Pellet the cells by centrifugation and aspirate the supernatant.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the lysate to an ELISA plate pre-coated with a BTK capture antibody.
-
Detect pBTK-Y223 levels using a primary antibody specific for pBTK-Y223 followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Read the luminescence on a plate reader.
4.3. Data Analysis
-
Normalize the signal to the DMSO control (100% activity) and a high-concentration potent inhibitor control (0% activity).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of the pBTK signal.
Part 3: Selectivity and Lead Characterization
5.1. Importance of Kinase Selectivity
While potent, many early kinase inhibitors fail due to off-target effects. For BTK inhibitors, selectivity is crucial to avoid side effects associated with inhibiting other kinases like TEC, EGFR, or SRC family kinases. [7]Therefore, promising lead compounds must be profiled against a panel of related and unrelated kinases.
5.2. Methodology
The TR-FRET biochemical assay described in Part 1 can be readily adapted to measure the activity of a lead compound against a panel of other purified kinases. By determining the IC₅₀ value for each kinase, a selectivity profile can be generated.
5.3. Data Presentation
The results are best summarized in a table for clear comparison.
| Kinase Target | IC₅₀ (nM) [Hypothetical Data] | Selectivity Ratio (IC₅₀ / BTK IC₅₀) |
| BTK | 5.2 | 1 |
| TEC | 25.8 | ~5x |
| ITK | 150.4 | ~29x |
| EGFR | >10,000 | >1900x |
| SRC | 850.1 | ~163x |
Table 1: Example of a kinase selectivity profile for a hypothetical lead candidate. A higher selectivity ratio indicates greater selectivity for BTK over other kinases.
Conclusion and Forward Look
This application note provides a robust, multi-stage workflow for identifying and characterizing novel BTK inhibitors derived from the this compound scaffold. By integrating a high-throughput biochemical TR-FRET assay with a physiologically relevant cellular phospho-BTK assay and comprehensive selectivity profiling, this cascade ensures that only the most promising, potent, and selective compounds advance toward lead optimization. This self-validating system, grounded in established principles of kinase drug discovery, empowers researchers to efficiently navigate the path from initial hit to viable drug candidate.
References
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MySkinRecipes. (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. Available at: [Link]
-
Pillai, S. (2018). Bruton Tyrosine Kinase Signaling. iBiology. Available at: [Link]
-
Maddocks, K. et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. ACS Chemical Biology. Available at: [Link]
-
BellBrook Labs. BTK Activity Assay. Available at: [Link]
-
Wikipedia. Z-factor. Available at: [Link]
-
Marcotte, D. et al. (2010). Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. PNAS. Available at: [Link]
-
Estupiñán, H. Y., & Berglöf, A. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Available at: [Link]
-
Lou, Y. et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. Available at: [Link]
-
BMG LABTECH. (n.d.). TR-FRET Measurements. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Lou, Y. et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. Available at: [Link]
-
The VJHemOnc Initiative. (2022). Mechanism of Action for Covalent and Non-Covalent BTKi. Available at: [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Available at: [Link]
-
Maddocks, K. et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Publications. Available at: [Link]
-
EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Available at: [Link]
-
Hanson, P. et al. (2015). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Maintained activity of BTK mutants in inhibitor-treated Ramos cells. Available at: [Link]
-
Farooq, A. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Available at: [Link]
-
BPS Bioscience. BTK Assay Kit. Available at: [Link]
-
Sun, Y. et al. (2021). Vecabrutinib inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase. Haematologica. Available at: [Link]
-
Davids, M. S. (2024). A fresh look at covalent BTK inhibitor resistance. Blood. Available at: [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
-
Voice, A. T. et al. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science. Available at: [Link]
-
HTScreening. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Available at: [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available at: [Link]
-
Iacob, R. E. et al. (2023). Differential Requirement for Dimerization of the Membrane-Binding PH–TH Module of BTK in B cells and T cells. bioRxiv. Available at: [Link]
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- 6. Novel Bruton’s Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays | bioRxiv [biorxiv.org]
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Application Note: Comprehensive NMR Spectroscopic Protocol for the Structural Elucidation of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
Introduction
(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in pharmaceutical development. It serves as a key building block in the synthesis of advanced antiviral agents, particularly as an intermediate for NS5A inhibitors targeting the Hepatitis C Virus (HCV).[1] Given its critical role, the unambiguous confirmation of its chemical structure and purity is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the definitive structural characterization of small molecules.[2][3] This application note provides a comprehensive, field-proven protocol for researchers, chemists, and quality control professionals to perform a full NMR analysis of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocol covers sample preparation, standard one-dimensional (1D) experiments (¹H and ¹³C NMR), and advanced two-dimensional (2D) correlation experiments (COSY, HSQC, and HMBC) essential for complete structural assignment.[2][4]
Figure 1: Chemical structure and atom numbering scheme for this compound. This numbering will be used for all spectral assignments.
Part I: Protocol for Optimal Sample Preparation
The quality of NMR data is fundamentally dependent on proper sample preparation.[5] A poorly prepared sample can lead to line broadening, poor signal-to-noise, and other artifacts that compromise spectral interpretation. This protocol ensures a high-quality, homogeneous sample suitable for all subsequent NMR experiments.
Causality of Solvent Choice
The selection of a deuterated solvent is the most critical decision in sample preparation. For this compound, two common choices are Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chloroform-d (CDCl₃): An excellent choice for many organic molecules, offering good solubility and a clean spectral window.[6] However, the hydroxyl proton (-OH) may exchange rapidly or exhibit a broad signal, making it difficult to observe.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent for this analysis. Its ability to form hydrogen bonds slows down the exchange rate of the hydroxyl proton, typically resulting in a sharp, observable signal that can even show coupling to adjacent protons. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm, which is unlikely to overlap with key analyte signals.
Step-by-Step Sample Preparation Workflow
-
Material Weighing: Accurately weigh 10-15 mg of the compound for a comprehensive analysis including ¹H and ¹³C NMR. While a ¹H spectrum can be obtained with as little as 5 mg, a higher concentration is beneficial for the less sensitive ¹³C and 2D experiments.[7][8]
-
Dissolution: Place the weighed sample into a clean, dry vial. Using a calibrated micropipette, add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Gently vortex or sonicate the vial for 1-2 minutes until the sample is fully dissolved. A visually clear, particulate-free solution is required.
-
Filtration and Transfer: To eliminate any microparticulates that can degrade spectral quality, filter the solution. Push a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter directly into a clean, high-quality 5 mm NMR tube. Avoid using cotton wool, as it can leach impurities.
-
Depth Adjustment: Ensure the final sample height in the NMR tube is between 4.0 and 4.5 cm.[5] This standardized volume is crucial for optimal performance of the spectrometer's shimming coils.
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation and contamination. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.[5]
Diagram 1: Step-by-step workflow for NMR sample preparation.
Part II: 1D NMR Acquisition for Foundational Analysis
1D NMR spectra provide the initial, fundamental overview of the molecule's structure.
¹H NMR: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative populations (integration), and their connectivity through spin-spin coupling.
Rationale for Parameters: The relaxation delay (D1) of 2-3 seconds ensures that most protons have fully relaxed between scans, allowing for accurate integration. A 45-degree pulse angle is chosen as a compromise between signal intensity and experiment time for rapid acquisition.
| Parameter | Suggested Value (400 MHz) | Purpose |
| Pulse Program | Standard 1-pulse (zg30/zg45) | Standard proton acquisition. |
| Solvent | DMSO-d₆ | As justified in Part I. |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
| Spectral Width | ~16 ppm (centered at ~6 ppm) | Covers the full range of expected proton signals. |
| Acquisition Time (AQ) | ~2.0 s | Ensures good digital resolution. |
| Relaxation Delay (D1) | 3.0 s | Allows for quantitative integration. |
| Number of Scans (NS) | 16 | Provides excellent signal-to-noise. |
| Receiver Gain | Auto-adjusted | Optimizes signal detection without saturation. |
Expected ¹H NMR Spectral Features:
-
Pyrimidine Protons (H2, H5): Two distinct signals in the aromatic region (likely > 8.0 ppm), appearing as singlets or narrow doublets depending on long-range coupling.
-
Pyrrolidine Protons (H7, H8, H9, H10): A complex set of signals in the aliphatic region (2.0-5.0 ppm). These protons form a coupled spin system and will exhibit complex multiplicities (e.g., multiplets, triplets of doublets).
-
Hydroxyl Proton (H11): A distinct signal (likely a doublet or triplet due to coupling with H8) that will disappear upon adding a drop of D₂O to the sample, confirming its identity as an exchangeable proton.
¹³C{¹H} NMR: Carbon Skeleton Fingerprinting
The proton-decoupled ¹³C NMR spectrum provides a "fingerprint" of the molecule, with each unique carbon atom appearing as a single line.[9]
Rationale for Parameters: A wide spectral width is used to ensure all carbon signals, from the sp² carbons of the pyrimidine ring to the sp³ carbons of the pyrrolidine, are captured. A larger number of scans is required due to the low natural abundance and sensitivity of the ¹³C nucleus.
| Parameter | Suggested Value (100 MHz) | Purpose |
| Pulse Program | Proton-decoupled (zgpg30) | Simplifies spectrum to singlets for each carbon. |
| Spectral Width | ~200 ppm (centered at ~100 ppm) | Covers the full range of expected carbon signals. |
| Acquisition Time (AQ) | ~1.0 s | Standard for ¹³C acquisition. |
| Relaxation Delay (D1) | 2.0 s | Standard delay for qualitative ¹³C spectra. |
| Number of Scans (NS) | 1024 or more | Required to achieve adequate signal-to-noise. |
Expected ¹³C NMR Spectral Features:
-
Pyrimidine Carbons (C2, C4, C5, C6): Four signals in the downfield region (> 150 ppm).
-
Pyrrolidine Carbons (C7, C8, C9, C10): Four signals in the upfield, aliphatic region (30-75 ppm), with C8 (bearing the hydroxyl group) being the most downfield of this group.
Part III: 2D NMR Protocols for Unambiguous Assignment
While 1D NMR provides a foundational view, 2D NMR experiments are essential for assembling the complete molecular puzzle by revealing through-bond connectivities.[10][11]
¹H-¹H COSY: Mapping Proton-Proton Networks
The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to one another, typically through two or three bonds. This is the primary tool for tracing out the connectivity within the pyrrolidine ring.[2]
Expected Correlations: The COSY spectrum will reveal a chain of correlations connecting the protons of the pyrrolidine ring: H10 ↔ H9 ↔ H8 ↔ H7. This confirms the integrity of the five-membered ring structure.
Diagram 2: Visualization of expected ³J(H,H) COSY correlations within the pyrrolidine ring.
¹H-¹³C HSQC: Linking Protons to Carbons
The HSQC (Heteronuclear Single Quantum Coherence) experiment generates a correlation peak for each proton and the carbon atom to which it is directly attached (¹JCH).[4][12] This is the most reliable method for assigning carbon signals based on their known proton assignments.
Expected Correlations: The HSQC will show cross-peaks linking:
-
H2 to C2
-
H5 to C5
-
H7 to C7
-
H8 to C8
-
H9 to C9
-
H10 to C10
This experiment is invaluable for resolving ambiguity where ¹³C chemical shifts are closely clustered.
¹H-¹³C HMBC: Assembling the Molecular Skeleton
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to connecting the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[12] It is particularly crucial for identifying quaternary carbons (those with no attached protons) and confirming the link between the pyrimidine and pyrrolidine rings.
Rationale for Parameters: The HMBC experiment is optimized for a range of long-range coupling constants. A value of 8 Hz is a common compromise that effectively captures most ²J and ³J correlations.[12]
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpprqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| F2 (¹H) Spectral Width | ~16 ppm | ~16 ppm | ~16 ppm |
| F1 (¹³C) Spectral Width | ~16 ppm | ~200 ppm | ~200 ppm |
| Number of Scans (NS) | 4-8 | 2-4 | 8-16 |
| Relaxation Delay (D1) | 1.5 s | 1.5 s | 1.8 s |
| Key Optimization | N/A | Optimized for ¹JCH ≈ 145 Hz | Optimized for nJCH ≈ 8 Hz |
Key Expected HMBC Correlations for Structural Confirmation:
-
Ring Junction: Correlations from the pyrrolidine protons H7 and H10 to the pyrimidine carbon C4 will definitively confirm the point of attachment.
-
Chlorine Position: A correlation from the pyrimidine proton H5 to the chloro-substituted carbon C6 confirms the regiochemistry.
-
Quaternary Carbons: Correlations from protons H2 and H5 to the quaternary carbon C4, and from H7 and H10 to the same carbon, provide interlocking evidence for the overall skeleton.
Diagram 3: Key diagnostic HMBC correlations for structural verification.
Conclusion
The structural integrity of pharmaceutical intermediates like this compound is non-negotiable. By systematically applying the detailed protocols in this guide—from meticulous sample preparation to the integrated interpretation of 1D and 2D NMR data—researchers can achieve an unambiguous and robust characterization of the molecule. The combination of COSY, HSQC, and HMBC experiments provides a self-validating network of correlations that confirms not only the core structure but also the specific isomeric form, ensuring the quality and identity of this critical synthetic building block.
References
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MySkinRecipes. (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. Available at: [Link]
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Talele, T. T. (2016). NS5A Inhibitors: A New Dawn in Hepatitis C Antiviral Drug Discovery and Development. Journal of Medicinal Chemistry, 59(10), 4465-4486. Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
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Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Available at: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Columbia University. HSQC and HMBC. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Available at: [Link]
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University College London. Sample Preparation. Available at: [Link]
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alwsci. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]
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The Strategic Intermediate: (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol in the Advancement of Targeted Kinase Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. The pyrimidine scaffold has emerged as a privileged structure, capable of forming key hydrogen bond interactions within the ATP-binding site of numerous kinases.[1] When coupled with the stereochemically defined pyrrolidine moiety, it offers a powerful platform for crafting inhibitors with enhanced specificity and improved pharmacokinetic profiles. This application note provides a detailed guide for the synthesis and application of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol , a chiral intermediate pivotal for the development of next-generation kinase inhibitors.
The strategic positioning of the chlorine atom on the pyrimidine ring provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various pharmacophores to modulate potency and selectivity. The (S)-configuration of the pyrrolidin-3-ol is crucial for establishing specific chiral interactions within the kinase active site, often leading to a significant improvement in binding affinity and efficacy.[2]
This document will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a potent kinase inhibitor targeting the Janus kinase (JAK) family. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this guide, ensuring researchers can confidently replicate and adapt these methods for their own drug discovery programs.
I. Synthesis of the Key Intermediate: this compound
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction between commercially available (S)-pyrrolidin-3-ol and 4,6-dichloropyrimidine. The reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
Protocol 1: Synthesis of this compound
Materials:
-
(S)-Pyrrolidin-3-ol
-
4,6-Dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of (S)-pyrrolidin-3-ol (1.0 eq.) in n-butanol, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Add 4,6-dichloropyrimidine (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 117-118 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Ethyl acetate/Hexanes). The product should be more polar than the starting 4,6-dichloropyrimidine.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the n-butanol.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization Data:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to C₈H₁₀ClN₃O |
| Purity (HPLC) | ≥98% |
II. Application in Kinase Inhibitor Synthesis: Towards a JAK Inhibitor Scaffold
This compound is a versatile intermediate for the synthesis of a variety of kinase inhibitors. Its utility is demonstrated here in the synthesis of a key precursor for a Janus kinase (JAK) inhibitor, inspired by the structure of Upadacitinib.[3][4] The subsequent reaction involves a Suzuki-Miyaura cross-coupling reaction to introduce a functionalized pyrrolo[2,3-d]pyrimidine core.
Protocol 2: Synthesis of a JAK Inhibitor Precursor
This protocol describes a representative Suzuki-Miyaura coupling to illustrate the utility of the intermediate.
Materials:
-
This compound
-
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq.) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting materials and the formation of the product.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired JAK inhibitor precursor.
III. Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The synthesized kinase inhibitors are designed to target Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression involved in inflammation, immunity, and cell growth.[5][6]
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Application Notes and Protocols: In Vivo Experimental Design for Pyrrolidin-3-ol Derivatives
Introduction: The Therapeutic Potential and In Vivo Imperative for Pyrrolidin-3-ol Derivatives
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its non-planar, sp3-hybridized structure provides an excellent framework for creating stereochemically complex molecules that can explore three-dimensional pharmacophore space, a critical feature for selective interaction with biological targets.[4] Pyrrolidin-3-ol derivatives, specifically, are versatile building blocks used in the synthesis of a wide range of biologically active compounds, from antibacterial and anticancer agents to treatments for metabolic diseases.[4][5][6]
While in vitro and in silico methods are invaluable for initial screening and lead optimization, they cannot replicate the complex, dynamic environment of a living organism.[7][8] Therefore, in vivo testing is an indispensable step to understand the true therapeutic potential and safety profile of novel pyrrolidin-3-ol derivatives. This guide provides a structured, causality-driven approach to designing and executing a robust preclinical in vivo testing cascade. Our focus is on generating high-quality, reproducible data to inform critical go/no-go decisions in the drug development pipeline, in alignment with regulatory expectations.[9][10]
The In Vivo Evaluation Strategy: A Phased Approach
A successful in vivo program is not a single experiment but a logical sequence of studies, each designed to answer a specific question. The data from one phase directly informs the design of the next, ensuring an efficient use of resources and adherence to the 3Rs principles (Replacement, Reduction, and Refinement) of animal welfare.[11]
Caption: High-level workflow for the in vivo evaluation of a new chemical entity.
Section 1: Pharmacokinetic (PK) Profiling
Causality: Before assessing what a drug does to the body (pharmacodynamics), we must first understand what the body does to the drug. A compound with poor absorption, rapid metabolism, or fast elimination will likely fail, regardless of its potency in a test tube. An early, non-GLP pharmacokinetic (PK) study is the foundational experiment to determine a compound's exposure profile (ADME: Absorption, Distribution, Metabolism, and Excretion).[12][13][14] This data is critical for selecting appropriate doses and timepoints for all subsequent in vivo studies.
Protocol 1.1: Single-Dose Pharmacokinetic Study in Mice
This protocol describes a standard approach for determining key PK parameters following a single intravenous (IV) and oral (PO) administration.
Objective: To determine the plasma concentration-time profile, bioavailability, clearance, volume of distribution, and half-life of a pyrrolidin-3-ol derivative.
Materials:
-
Test Compound (pyrrolidin-3-ol derivative)
-
Vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil)
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
-
Dosing syringes (gavage and IV)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, vortexer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate animals for a minimum of 3 days with free access to food and water.
-
Dose Preparation: Prepare a fresh dosing solution of the test compound in the selected vehicle. The formulation should be uniform and stable for the duration of dosing.
-
Animal Dosing:
-
IV Group (n=3-4 mice per time point): Administer the compound via tail vein injection. A typical dose is 1-2 mg/kg.
-
PO Group (n=3-4 mice per time point): Administer the compound via oral gavage. A typical dose is 5-10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points. A serial bleeding protocol can be used to minimize animal usage.[12]
-
IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Immediately place blood samples into K2-EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Symbol | Definition | Importance |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. | Relates to efficacy and potential acute toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | Primary measure of overall exposure. |
| Half-Life | t½ | The time required for the drug concentration to decrease by half. | Determines dosing frequency. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of elimination processes. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Bioavailability | F% | The fraction of the administered dose that reaches systemic circulation. | Crucial for determining the viability of an oral drug. |
Section 2: Dose Range Finding & Maximum Tolerated Dose (MTD)
Causality: The goal of an MTD study is to identify the highest dose that can be administered without causing unacceptable toxicity or overt clinical side effects over a defined period.[15][16][17] This is not just a safety assessment; it defines the upper boundary of the therapeutic window and is essential for designing subsequent efficacy and toxicology studies.[18] Regulatory bodies like the FDA require this information to ensure the safety of proposed doses in longer-term studies.[14]
Protocol 2.1: Acute Dose Escalation (MTD) Study in Rats
This protocol follows a modified approach based on OECD guidelines for acute oral toxicity testing.[19][20]
Objective: To determine the single-dose MTD and identify potential target organs of toxicity.
Materials:
-
Test Compound
-
Vehicle
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Clinical observation checklists
-
Equipment for measuring body weight, food/water intake
Methodology:
-
Dose Selection: Based on in vitro cytotoxicity or literature on similar compounds, select a starting dose. A common starting dose for an unknown compound might be 100-300 mg/kg.[21]
-
Dose Escalation Design:
-
Administer the starting dose to a small group of animals (n=3 per sex).
-
Observe animals intensely for the first 4 hours, then daily for up to 14 days.
-
If no severe toxicity is observed, escalate the dose in a new group of animals (e.g., by a factor of 2-3).
-
If signs of toxicity are observed, the MTD may be reached. A lower, intermediate dose may be tested in a new cohort to refine the MTD.
-
-
Clinical Observations: Record detailed clinical signs daily, including changes in skin, fur, eyes, posture, gait, and behavior. Note any tremors, convulsions, or changes in activity.
-
Body Weight and Food Intake: Measure body weight just before dosing and at least twice weekly thereafter. A sustained body weight loss of >10-15% is often a key indicator of toxicity.[18]
-
Endpoint: The MTD is the highest dose that does not result in mortality, severe clinical signs, or substantial body weight loss.[16] At the end of the 14-day observation period, a full necropsy should be performed to look for gross pathological changes in major organs.
Caption: Decision tree for a typical dose escalation MTD study.
Section 3: Pharmacodynamics (PD) & In Vivo Target Engagement
Causality: Demonstrating that a compound reaches its intended target in a living animal and elicits a measurable biological response is the critical link between PK and efficacy.[22] A target engagement study confirms the mechanism of action in vivo and helps establish a dose-response relationship.[8][23] Without this evidence, any observed efficacy could be due to off-target effects, a significant risk in drug development.[24]
Protocol 3.1: Target Engagement Study
This protocol is a template and must be adapted to the specific biological target of the pyrrolidin-3-ol derivative (e.g., enzyme, receptor, signaling protein).
Objective: To quantify the interaction of the test compound with its target in a relevant tissue at various doses and time points.
Materials:
-
Test Compound
-
Vehicle
-
Relevant animal model (e.g., mice or rats)
-
Tissue homogenization buffer and equipment
-
Assay-specific reagents (e.g., antibodies for Western blot, substrate for enzyme assay, radioligand for receptor occupancy)
Methodology:
-
Study Design:
-
Based on PK data, select 3-4 dose levels (e.g., a low dose with minimal exposure, a mid-dose, and a high dose approaching the MTD).
-
Select at least two time points: one near the expected Tmax and one at a later time point (e.g., 2-3 half-lives post-dose).
-
Include a vehicle-treated control group for each time point. Use n=3-5 animals per group.
-
-
Dosing and Tissue Collection:
-
Administer the compound or vehicle to the animals.
-
At the designated time points, euthanize the animals and rapidly collect the target tissue(s) (e.g., tumor, brain, liver).
-
Snap-freeze tissues in liquid nitrogen or process them immediately.
-
-
Target Occupancy/Modulation Assay:
-
Example (Enzyme Inhibition): Homogenize the tissue, prepare lysates, and measure the activity of the target enzyme using a specific substrate. Compare the activity in treated vs. vehicle groups.
-
Example (Signaling Pathway Modulation): Prepare tissue lysates and perform a Western blot to measure the phosphorylation state of a downstream protein (e.g., p-ERK, p-AKT) relative to the total protein.
-
-
Data Analysis:
-
Calculate the percent target inhibition or modulation at each dose and time point relative to the vehicle control.
-
Plot the dose-response curve to estimate the ED50 (the dose required to achieve 50% of the maximal effect).
-
Correlate the PD effect with the plasma/tissue concentration of the compound (PK/PD modeling).[22]
-
Section 4: Efficacy Studies in Disease Models
Causality: The ultimate test of a therapeutic compound is its ability to produce a beneficial effect in a disease-relevant animal model. The design of these studies must be rigorous, well-controlled, and statistically powered to yield unambiguous results. The choice of model is paramount and should mimic the human disease as closely as possible.[25][26]
Protocol 4.1: General Framework for an Efficacy Study
Objective: To evaluate the therapeutic efficacy of a pyrrolidin-3-ol derivative in a relevant animal model of disease.
Methodology:
-
Model Selection: Choose a well-characterized and validated animal model for the target indication (e.g., xenograft model for cancer, collagen-induced arthritis model for inflammation).
-
Group Design:
-
Group 1: Vehicle Control: Animals with disease, treated with vehicle.
-
Group 2: Positive Control: Animals with disease, treated with a known standard-of-care drug.
-
Groups 3-5: Test Compound: Animals with disease, treated with low, medium, and high doses of the pyrrolidin-3-ol derivative. Doses should be selected based on PK and PD data to cover the expected therapeutic range.
-
-
Randomization and Blinding: Randomize animals into treatment groups to avoid bias. Whenever possible, the study should be blinded, meaning the individuals administering the treatment and assessing the outcomes are unaware of the group assignments.
-
Treatment Regimen: Administer the treatment according to a schedule informed by the compound's half-life (e.g., once daily, twice daily). The duration of the study should be sufficient to observe a meaningful therapeutic effect.
-
Endpoint Measurement:
-
Define primary and secondary endpoints before the study begins.
-
Primary Endpoint: The most important measure of efficacy (e.g., tumor volume, inflammation score, behavioral metric).
-
Secondary Endpoints: Additional measures that support the primary endpoint (e.g., body weight, survival, biomarkers in blood or tissue).
-
-
Statistical Analysis: Perform a power analysis before the study to determine the appropriate number of animals per group (typically 8-12) to detect a statistically significant effect. Use appropriate statistical tests to compare treatment groups.[25]
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Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]
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Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel), 14(9), 888. [Link]
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Ye, W., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 23(10), 2465. [Link]
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Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
Welcome to the technical support center for the synthesis of (S)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. This critical intermediate is a building block in the development of various therapeutic agents, including antiviral and kinase inhibitors.[1] Its stereospecific synthesis presents unique challenges, particularly during scale-up from laboratory to pilot plant or manufacturing scale.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered by researchers and process chemists. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively.
Overview of the Synthetic Pathway
The primary synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of medicinal and agrochemical synthesis.[2] In this specific case, the secondary amine of (S)-3-hydroxypyrrolidine acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient 4,6-dichloropyrimidine ring.
The general transformation is illustrated below:
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Part 1: Starting Materials & Reagents
Q1: My (S)-3-hydroxypyrrolidine is supplied as the hydrochloride salt. How does this impact my reaction setup?
A: This is a very common and important consideration. (S)-3-hydroxypyrrolidine hydrochloride is often more stable and less hygroscopic than the free base, making it preferable for storage.[3] However, the amine is protonated and therefore non-nucleophilic. You must add at least one equivalent of a base to neutralize the HCl salt and generate the free amine in situ before it can react with the pyrimidine. An additional equivalent of base is then required to scavenge the HCl generated during the SNAr reaction itself.
Therefore, if you start with the hydrochloride salt, you will need a minimum of two equivalents of base relative to your limiting reagent.
Q2: What are the critical quality attributes for my starting materials, (S)-3-hydroxypyrrolidine and 4,6-dichloropyrimidine?
A: The quality of your starting materials is paramount for a successful and reproducible synthesis.
| Starting Material | Critical Quality Attribute | Rationale & Potential Impact |
| (S)-3-Hydroxypyrrolidine | Enantiomeric Purity (e.e.%) | The chiral center is critical for the biological activity of the final drug substance.[1] Low e.e.% will result in an enantiomerically impure product that is difficult to separate. |
| Water Content | Excess water can hydrolyze 4,6-dichloropyrimidine to 6-chloropyrimidin-4-ol, consuming your starting material and creating a difficult-to-remove impurity. | |
| Assay (Purity) | Non-volatile impurities can interfere with the reaction or complicate purification. | |
| 4,6-Dichloropyrimidine | Assay (Purity) | Impurities from its synthesis (e.g., from reacting 4,6-dihydroxypyrimidine with POCl₃) can introduce side reactions or color to the final product.[4][5] |
| Absence of Monochloro Isomers | While less common, the presence of monochloropyrimidine will lead to yield loss. |
Always verify the quality of your starting materials with appropriate analytical methods (e.g., Chiral HPLC, Karl Fischer titration, ¹H-NMR, GC/LC-MS) before commencing a scale-up campaign.
Part 2: Reaction Conditions & Execution
Q3: My reaction is sluggish and gives low conversion. What parameters should I investigate?
A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Caption: Decision tree for troubleshooting low reaction conversion.
-
Temperature: SNAr reactions on pyrimidine rings are often thermally demanding.[6] If you are running at room temperature, heating is almost certainly required. Typical temperatures range from 60°C to 120°C depending on the solvent and base used.
-
Base: Ensure you have sufficient equivalents of a suitable base. For scale-up, an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile) is often preferred over amine bases like triethylamine or DIPEA due to easier removal during workup.
-
Solvent: The solvent must be anhydrous. Polar aprotic solvents are ideal as they can solvate the intermediate Meisenheimer complex, stabilizing the transition state and accelerating the reaction.[6]
-
Concentration: Very dilute conditions can slow the reaction rate. A typical concentration range is 5-10 volumes of solvent relative to the limiting reagent.
Q4: I'm seeing a significant amount of a di-substituted byproduct. How can I control the selectivity for mono-substitution?
A: This is a classic selectivity challenge in reactions with di-functionalized electrophiles. The desired product is itself a nucleophile and can react with another molecule of 4,6-dichloropyrimidine.
Strategies to Minimize Di-substitution:
-
Stoichiometry: Use a slight excess of 4,6-dichloropyrimidine (e.g., 1.1 to 1.3 equivalents). This ensures the (S)-3-hydroxypyrrolidine is consumed before it can react a second time.
-
Controlled Addition: Add the (S)-3-hydroxypyrrolidine (or its free-based solution) slowly to a heated solution of the 4,6-dichloropyrimidine and base. This maintains a low instantaneous concentration of the nucleophile, favoring the initial reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, although this may come at the cost of a longer reaction time.
Q5: Why does the substitution occur at the C4/C6 position of the pyrimidine ring?
A: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. They significantly lower the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The intermediate formed upon nucleophilic attack at C4 (or the equivalent C6) is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms.[7] This stabilization lowers the activation energy for the substitution at these positions compared to C5. For 4,6-dichloropyrimidine, both positions are electronically and sterically equivalent.
Part 3: Work-up, Purification, & Scale-Up
Q6: During aqueous work-up on a larger scale, I'm struggling with emulsion formation. What can I do?
A: Emulsions are a common and frustrating scale-up problem.
-
Solvent Choice: Ensure your organic and aqueous phases have significantly different densities. If using ethyl acetate, for example, consider switching to a heavier solvent like dichloromethane (DCM) or a lighter one like methyl tert-butyl ether (MTBE) if compatible with your product's solubility.
-
Brine Wash: Perform the final aqueous wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Minimize Agitation: During the extraction, use gentle mixing instead of vigorous shaking to minimize the formation of fine droplets.
-
Filtration: Sometimes, filtering the emulsified mixture through a pad of Celite® or diatomaceous earth can help break the emulsion.
Q7: My product is an oil or difficult to crystallize. What are the best practices for achieving a solid, pure product on a large scale?
A: Achieving crystallinity is key for efficient large-scale purification.
-
Solvent Screening: Conduct a systematic anti-solvent crystallization screening. Dissolve your crude product in a small amount of a good solvent (e.g., ethyl acetate, acetone, methanol) and slowly add an anti-solvent in which the product is insoluble (e.g., heptane, hexanes, water) until turbidity is observed.
-
Seed Crystals: Once you have a small amount of crystalline material, use it to seed subsequent batches. Seeding can significantly improve crystallization kinetics and result in a more uniform particle size.
-
Cooling Profile: Control the cooling rate. A slow, linear cooling ramp is generally better than "crash cooling" in an ice bath, as it allows for more ordered crystal growth and better impurity rejection.
-
Salt Formation: If the free base is persistently an oil, consider forming a crystalline salt (e.g., hydrochloride, mesylate, tartrate). This can often dramatically improve the material's handling and purification characteristics.
Q8: I'm concerned about controlling the exotherm of this reaction in a large reactor. What are the main considerations?
A: Thermal management is a critical safety and quality consideration during scale-up. The SNAr reaction is exothermic.
-
Heat Flow Calorimetry: Before scaling up, perform heat flow calorimetry studies (e.g., using an RC1 calorimeter) to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring the reactor's cooling capacity is sufficient.
-
Controlled Addition: As mentioned for selectivity, slow, controlled addition of the limiting reagent is the primary method for managing the heat evolution rate. The addition rate should be set so that the cooling system can comfortably maintain the target temperature.
-
Reverse Addition: Consider adding the base/pyrrolidine solution to the dichloropyrimidine solution at the reaction temperature. This avoids the accumulation of unreacted starting materials that could lead to a dangerous thermal runaway.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]
-
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. MySkinRecipes.[Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.[Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal.[Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. StackExchange.[Link]
- US Patent US6018045A: Process for preparing 4,6-dichloro-pyrimidine.
- US Patent US7652152B2: Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate.[Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.[Link]
- CN105646321A: Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
(S)-3-Hydroxypyrrolidine hydrochloride. PubChem.[Link]
-
An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications.[Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.[Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals.[Link]
- WO2024009191A1: Pyrido[4,3-d]pyrimidine compounds.
- CN102936224A: Preparation method of 4, 6-dichloropyrimidine.
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.[Link]
-
Nucleophilic aromatic substitutions. YouTube.[Link]
-
WO/1995/029166 PROCESS FOR THE PREPARATION OF 4,6-DICHLOROPYRIMIDINE. WIPO.[Link]
- WO2021013864A1: 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. RSC Publishing.[Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central, NIH.[Link]
-
US Patent No. 8829195. Regulations.gov.[Link]
-
(R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol. MOLBASE.[Link]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives in Aqueous Buffers
Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common hurdles and achieve reliable and reproducible results.
Introduction: The Pyrimidine Paradox
Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, the very structural features that make them potent biological agents—often planar, aromatic systems—can also contribute to their low aqueous solubility.[3] This poor solubility is a significant bottleneck in drug discovery and development, impacting everything from initial biological screening to formulation and bioavailability.[2][3] This guide will equip you with the knowledge and practical techniques to systematically address and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions researchers have when working with poorly soluble pyrimidine derivatives.
Q1: My pyrimidine derivative won't dissolve in my aqueous buffer. What is the first thing I should try?
A: Before attempting more complex methods, always start with the simplest approaches. The first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its broad solvency.[4] However, be mindful of the final concentration of the organic solvent in your aqueous buffer, as it can impact biological assays.
Q2: I'm using DMSO as a co-solvent, but my compound is still precipitating out of the aqueous buffer. What's happening?
A: This is a common issue known as "crashing out." It occurs when the pyrimidine derivative, which is soluble in the organic co-solvent, is rapidly forced into an aqueous environment where it is insoluble. The key is to control the dilution process. Try adding the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion.
Q3: Can I just heat the solution to get my compound to dissolve?
A: While gentle heating can sometimes increase the rate of dissolution, it is generally not a recommended primary strategy for overcoming poor solubility. Many organic compounds, including pyrimidine derivatives, can be heat-labile and may degrade at elevated temperatures. Furthermore, a compound that dissolves with heat may precipitate out again as the solution cools to room or physiological temperature, leading to inaccurate and irreproducible results.
Q4: Are there any general structural features of pyrimidine derivatives that are known to cause poor solubility?
A: Yes, several structural characteristics can contribute to low aqueous solubility. These include:
-
Planarity and Symmetry: Flat, symmetrical molecules can pack efficiently into a stable crystal lattice, which requires more energy to break apart and dissolve.[3]
-
Hydrophobicity: The presence of large, nonpolar side chains or substituents increases the lipophilicity of the molecule, making it less soluble in water.[3][5]
-
Lack of Ionizable Groups: Molecules without acidic or basic functional groups that can be protonated or deprotonated will have solubility that is not significantly influenced by pH.
In-Depth Troubleshooting Guides
When simple co-solvent systems fail, a more systematic approach is necessary. The following guides provide detailed strategies for tackling persistent solubility problems.
Guide 1: Systematic Co-Solvent Screening
The choice of co-solvent can have a significant impact on solubility. While DMSO is a common starting point, it is not always the optimal choice. A systematic screening of different co-solvents can often identify a more suitable system for your specific pyrimidine derivative.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the solvation energy required to dissolve a nonpolar solute. Different co-solvents have varying polarities and hydrogen bonding capabilities, which can be leveraged to match the properties of the solute.
Experimental Protocol: Co-Solvent Screening
-
Prepare Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) of your pyrimidine derivative in a panel of organic solvents.
-
Select Co-solvents: A good starting panel includes DMSO, ethanol, methanol, N,N-dimethylformamide (DMF), and polyethylene glycol 400 (PEG 400).
-
Perform Serial Dilutions: In a 96-well plate, perform serial dilutions of each stock solution into your aqueous buffer of choice (e.g., PBS, TRIS).
-
Visual Inspection and Quantification: After a set incubation period (e.g., 1-2 hours) at the desired experimental temperature, visually inspect each well for precipitation. For a more quantitative assessment, you can measure the turbidity using a plate reader or determine the concentration of the dissolved compound in the supernatant by HPLC after centrifugation.
Data Presentation: Co-Solvent Solubility Comparison
| Co-Solvent | Maximum Achievable Concentration (µM) in PBS without Precipitation | Observations |
| DMSO | 5 | Precipitates above this concentration |
| Ethanol | 10 | Clear solution up to 10 µM |
| DMF | 15 | Clear solution up to 15 µM |
| PEG 400 | 25 | Forms a stable, clear solution |
Guide 2: The Power of pH Adjustment
For pyrimidine derivatives with ionizable functional groups (acidic or basic), adjusting the pH of the aqueous buffer can dramatically improve solubility.
Causality: The solubility of an ionizable compound is highly dependent on its ionization state. Weakly acidic or basic compounds are generally more soluble in their ionized (salt) form than in their neutral form. By adjusting the pH of the solution to be approximately two pH units above the pKa for an acid or two pH units below the pKa for a base, you can ensure that the majority of the compound is in its more soluble ionized form.[6][7]
Experimental Protocol: pH-Dependent Solubility Profiling
-
Determine pKa: If the pKa of your pyrimidine derivative is unknown, it can be predicted using computational tools or determined experimentally via potentiometric titration.
-
Prepare a Series of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).
-
Solubility Measurement: Add an excess amount of your solid pyrimidine derivative to each buffer.
-
Equilibration: Shake or stir the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples to pellet the undissolved solid and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Visualization: pH vs. Solubility
Caption: pH effect on a weakly acidic pyrimidine derivative.
Guide 3: Advanced Formulation Strategies
When co-solvents and pH adjustments are insufficient, more advanced formulation techniques can be employed. These methods are often used in later stages of drug development but can be adapted for research purposes.
1. Use of Excipients and Solubilizing Agents
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic core, forming inclusion complexes that are more water-soluble.[8][9][10][11] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[8]
-
Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules. Non-ionic surfactants like Tween® 80 and Cremophor® EL are often used.
-
Polymers: Hydrophilic polymers can be used to create amorphous solid dispersions, where the drug is molecularly dispersed within the polymer matrix, preventing crystallization and enhancing dissolution.[4][12]
2. Salt Formation
For pyrimidine derivatives with suitable ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[6][13][14][15] This is a common strategy in pharmaceutical development to enhance the bioavailability of orally administered drugs.[6]
3. Nanotechnology Approaches
Reducing the particle size of the drug to the nanometer range can increase the surface area available for dissolution, thereby enhancing the dissolution rate.[16] Techniques such as nanosuspensions and nanoemulsions can be employed.[16][17]
Visualization: Decision Tree for Solubility Enhancement
Caption: A stepwise approach to improving solubility.
Conclusion: A Pathway to Success
Overcoming the poor aqueous solubility of pyrimidine derivatives is a critical step in unlocking their full therapeutic potential. By systematically applying the principles and techniques outlined in this guide—from basic co-solvent strategies to more advanced formulation approaches—researchers can effectively address these challenges. Remember that a thorough understanding of the physicochemical properties of your specific compound is key to selecting the most appropriate and effective solubilization strategy.
References
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health.[Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.[Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.[Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.[Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate.[Link]
- Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central.[Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.[Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Nature.[Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed Central.[Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate.[Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.[Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing.[Link]
-
Formulation of poorly soluble compounds. European Medicines Agency.[Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.[Link]
-
Principles of Salt Formation. ResearchGate.[Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate.[Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy.[Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]
-
Salt formation to improve drug solubility. PubMed.[Link]
-
Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub.[Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.[Link]
- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central.[Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.[Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? Wiley Online Library.[Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. ResearchGate.[Link]
-
Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. ACS Publications.[Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.[Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.[Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]
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Technical Support Center: Enhancing Oral Bioavailability of Pyrrolidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when optimizing the oral bioavailability of pyrrolidine-based inhibitors. As a versatile and prevalent scaffold in medicinal chemistry, the pyrrolidine ring offers significant advantages in exploring chemical space but also presents unique challenges in achieving desirable drug-like properties.[1][2] This document is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Troubleshooting Guide: From Bench to Improved Bioavailability
This section is designed to address specific experimental setbacks in a question-and-answer format, providing a logical path from problem identification to resolution.
Q1: My pyrrolidine inhibitor shows high in vitro potency but poor in vivo efficacy after oral dosing. Where do I start my investigation?
A1: This is a classic and frequent challenge in drug discovery. The discrepancy between potent in vitro activity and poor in vivo oral efficacy almost always points to a pharmacokinetic (PK) issue. The first step is to systematically dissect the "ADME" profile: Absorption, Distribution, Metabolism, and Excretion. A low oral bioavailability (F%) is likely the root cause.
The initial investigation should follow a tiered approach to identify the primary barrier—be it poor solubility, low permeability, or rapid first-pass metabolism.
-
Physicochemical Property Assessment: Re-evaluate the core physicochemical properties of your compound. Are they within a reasonable range for oral absorption? (See FAQ 1 for more on key properties).
-
In Vitro ADME Assays: Conduct a standard panel of in vitro assays to generate initial hypotheses.
-
Kinetic Solubility: Measure solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract.
-
Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the more comprehensive Caco-2 cell assay to also evaluate active transport and efflux.
-
Metabolic Stability Assay: Incubate the compound with liver microsomes (human, rat) to determine its intrinsic clearance (CLint). High clearance suggests rapid metabolism.
-
-
Perform a Pilot in vivo PK Study: If not already done, a small-scale study in a preclinical species (e.g., mouse or rat) comparing intravenous (IV) and oral (PO) administration is essential. This will provide the absolute oral bioavailability (F%) and clearance (CL) values, confirming the extent of the problem.
The diagram below illustrates a decision-making workflow to guide your initial troubleshooting efforts.
Caption: Initial decision workflow for troubleshooting poor oral efficacy.
Q2: My microsomal stability assay shows rapid clearance, suggesting high first-pass metabolism. What are the common metabolic liabilities of a pyrrolidine ring and how can I block them?
A2: This is a critical issue for many nitrogen-containing heterocycles. The pyrrolidine ring, while a valuable scaffold, is susceptible to Cytochrome P450 (CYP)-mediated oxidation. The most common metabolic pathway is oxidation at the carbon atom alpha to the nitrogen, which generates a reactive and unstable iminium ion intermediate.[3] This not only leads to rapid clearance but can also pose a risk of forming reactive metabolites that covalently bind to proteins.
The most effective medicinal chemistry strategy is to sterically hinder the site of metabolism without compromising target binding.
-
Rationale: By placing bulky, non-metabolizable groups at or near the susceptible carbon atoms (typically C2 and C5), you can physically block the CYP enzyme's active site from accessing the C-H bond it would otherwise oxidize.
-
Proven Tactic: The gem-Dimethyl Group: Introducing a gem-dimethyl group on the carbon alpha to the nitrogen is a well-established tactic to improve the metabolic stability of cyclic amines.[4][5] This modification effectively shields the adjacent C-H bonds from oxidation.
-
Case Example: In the development of selective androgen receptor modulators (SARMs), researchers found that 3-hydroxy-pyrrolidine derivatives were metabolically unstable. Introducing a methyl group at the C-3 position, due to its steric hindrance, was shown to prevent this metabolic instability and confer a better pharmacokinetic profile.[1]
-
-
Rationale: The Kinetic Isotope Effect (KIE) states that replacing a hydrogen atom with its heavier isotope, deuterium, results in a stronger C-D bond compared to the C-H bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, this substitution can significantly slow down the metabolic rate.
-
Application: If you have identified a specific metabolic "soft spot" on the pyrrolidine ring via metabolite identification studies, selectively replacing the hydrogens at that position with deuterium can be a highly effective and minimally structurally disruptive strategy to improve metabolic stability and, consequently, oral bioavailability.[6]
-
Rationale: The susceptibility of the pyrrolidine ring to oxidation is related to its electron density. By introducing electron-withdrawing groups, such as fluorine, you can decrease the electron density of the ring system, making it less prone to oxidative metabolism.[6] This approach is discussed further in the context of permeability (Q3).
To effectively block metabolism, you must first know where it is occurring.
-
Incubation: Incubate your parent compound at a relatively high concentration (e.g., 10 µM) with human and rat liver microsomes fortified with NADPH for 1-2 hours. Include a control incubation without NADPH.
-
Sample Preparation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Compare the chromatograms of the NADPH(+) and NADPH(-) samples. Look for new peaks in the NADPH(+) sample that are not present in the control. Determine the exact mass of these potential metabolites. A mass increase of +15.99 Da typically corresponds to an oxidation (hydroxylation). Use the fragmentation pattern (MS/MS) to pinpoint the location of the modification on the molecule.
The following diagram illustrates common metabolic sites and blocking strategies.
Caption: Common metabolic oxidation sites on a substituted pyrrolidine ring and corresponding medicinal chemistry strategies to enhance stability.
Q3: My compound has good solubility and metabolic stability, but PAMPA/Caco-2 assays indicate low permeability. What's the likely cause and solution?
A3: Low permeability for a pyrrolidine-based inhibitor, despite adequate solubility and stability, often stems from its physicochemical properties, specifically its high basicity.
-
The pKa Problem: The nitrogen atom in the pyrrolidine ring is a secondary amine, making it basic.[7] At the physiological pH of the gut (which ranges from 1.5 to 7.5), this nitrogen can become protonated, giving the molecule a positive charge. According to the pH-partition hypothesis, charged species generally exhibit poor passive diffusion across the lipid-rich intestinal membrane. If the pKa of your compound is high (e.g., > 8.5), it will be predominantly ionized in the GI tract, leading to low permeability.
-
Hydrogen Bonding: Excessive hydrogen bond donors (HBDs) on the molecule can also lead to poor permeability by favoring interaction with the aqueous environment over partitioning into the cell membrane.
-
Modulate pKa with Fluorination: Introducing electron-withdrawing fluorine atoms onto the pyrrolidine ring is a powerful strategy to lower the basicity (pKa) of the nitrogen.[8] A lower pKa means that a smaller fraction of the compound will be ionized at gut pH, increasing the concentration of the neutral, more permeable species available for absorption. The effect is inductive and context-dependent, but often provides a significant improvement.[4]
-
N-Substitution/Masking: The basicity of the pyrrolidine nitrogen is most pronounced when it is an N-H group. If this group is not essential for target binding, converting it to a tertiary amine or an amide can drastically lower its basicity and improve permeability.
-
LogP Optimization: While high lipophilicity (LogP) can aid membrane partitioning, it can also lead to poor aqueous solubility. The key is to find the optimal LogP range (typically 1-3) for oral absorption. If your compound is too polar (low LogP), adding lipophilic groups distant from the pharmacophore can improve permeability.
-
Prodrug Approach: If the pyrrolidine nitrogen is essential for activity but detrimental to absorption, a prodrug strategy can be employed.[9] A lipophilic, cleavable moiety can be attached to the nitrogen to mask its basicity and improve membrane crossing. This moiety is then cleaved by enzymes in the blood or target tissue to release the active parent drug.
| Modification to Pyrrolidine Ring | Expected Effect on pKa | Expected Effect on Permeability | Rationale |
| None (Parent) | High (e.g., 9.0 - 10.5) | Low | High degree of ionization at gut pH. |
| Add 3-Fluoro group | Lower (e.g., 8.0 - 9.0) | Improved | Inductive electron withdrawal by fluorine reduces nitrogen basicity. |
| Add 3,3-Difluoro group | Significantly Lower (e.g., 6.5 - 7.5) | Significantly Improved | Stronger inductive effect further reduces ionization. |
| Convert N-H to N-CH3 | Slightly Higher | Variable | Increases lipophilicity but may not sufficiently lower pKa. |
| Convert N-H to N-Acyl | Drastically Lower | Significantly Improved | Amide nitrogen is non-basic, removing the ionization issue. |
Q4: My compound has poor aqueous solubility. What are the most effective formulation strategies for pyrrolidine-based inhibitors?
A4: Poor solubility is a leading cause of low bioavailability for over 70% of new chemical entities.[9] The goal of formulation is to present the drug to the GI tract in a state that is readily absorbable, often by overcoming the dissolution energy barrier.
-
Rationale: The crystalline form of a drug has a high lattice energy that must be overcome for it to dissolve. An amorphous form lacks this ordered structure and is in a higher energy state, making it much more soluble (a phenomenon known as "supersaturation"). In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, which stabilizes the amorphous state and prevents recrystallization.
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Preparation Methods: Spray drying or hot-melt extrusion (HME).
-
Rationale: For lipophilic compounds (high LogP), lipid-based systems can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the gut, these systems spontaneously form fine emulsions or microemulsions, presenting the drug in a solubilized state with a large surface area for absorption.
-
Types: Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).
-
Added Benefit: LBFs can also enhance absorption through the lymphatic pathway, bypassing the liver and reducing first-pass metabolism.
-
Solubility Screening: Determine the solubility of your inhibitor in a range of common pharmaceutical polymers (for ASDs) and lipid excipients (for LBFs).
-
Prototype Preparation:
-
ASDs: Prepare small-scale (10-50 mg) ASDs with varying drug loads (e.g., 10%, 25%, 50% w/w) in the most promising polymers using a solvent evaporation method.
-
LBFs: Prepare simple SEDDS prototypes using the best-solubilizing oils, surfactants, and co-solvents.
-
-
In Vitro Dissolution Testing: Perform a non-sink dissolution test on the prototypes in simulated gastric and intestinal fluids. Compare the dissolution profile and the maximum concentration (Cmax) achieved against the unformulated crystalline drug. Look for formulations that provide a significant and sustained increase in drug concentration (supersaturation).
-
Stability Check: Store the most promising prototypes (especially ASDs) under accelerated stability conditions (e.g., 40°C/75% RH) for 1-2 weeks and re-analyze by PXRD to check for any signs of recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the oral bioavailability of pyrrolidine-based drugs? A1: Success in oral drug design is a multi-parameter optimization problem. For pyrrolidine inhibitors, the most critical properties are:
-
Solubility: Must be sufficient to dissolve in the GI fluids. Aim for >50 µg/mL in relevant buffers.
-
Lipophilicity (LogP/LogD): A balance is crucial. Too low (<1) can mean poor permeability; too high (>4) can lead to poor solubility and high metabolic clearance. A LogD at pH 7.4 between 1 and 3 is often considered optimal.
-
pKa (Basicity): As discussed, the basicity of the pyrrolidine nitrogen is a key liability. A pKa > 8.5 often leads to poor permeability due to extensive ionization. Modulating this is a primary optimization strategy.
-
Molecular Weight (MW): While not a strict rule, lower MW (<500 Da) is generally preferred as it correlates with better permeability.
-
Polar Surface Area (PSA): PSA is a measure of a molecule's hydrogen bonding potential. A PSA < 140 Ų is generally associated with better oral absorption.
Q2: When should I prioritize a medicinal chemistry approach (e.g., structural modification) versus a formulation strategy? A2: This is a strategic decision based on the specific liability and the stage of your project.
-
Prioritize Medicinal Chemistry when: The primary issue is high metabolic clearance. Formulation can only do so much to protect a molecule that is rapidly metabolized once it enters the bloodstream. Blocking metabolic sites is the most direct solution. Also, if the permeability is fundamentally limited by high pKa or excessive hydrogen bonding, structural changes are necessary.
-
Prioritize Formulation when: The primary issue is poor solubility, especially for a compound that is otherwise "drug-like" (good permeability, metabolically stable). Formulation technologies are specifically designed to tackle solubility limitations and can often provide a faster path forward than extensive medicinal chemistry optimization.
-
A Combined Approach: Often, the best outcome is achieved by combining both. A medicinal chemist can optimize the molecule to have "formulation-enabling" properties (e.g., moderate lipophilicity, good chemical stability), and a formulation scientist can then use advanced delivery systems to maximize its oral exposure.
Q3: Can the stereochemistry of substituents on the pyrrolidine ring affect bioavailability? A3: Absolutely. The pyrrolidine ring is not planar; it adopts various "envelope" or "twisted" conformations. The stereochemistry of substituents can lock the ring into a specific conformation.[1] This has two major consequences:
-
Target Binding: The 3D arrangement of substituents is critical for fitting into the target protein's binding pocket. Changing stereochemistry can dramatically alter potency.
-
Metabolism: The orientation of a metabolically labile C-H bond relative to the rest of the molecule can affect its accessibility to CYP enzymes. A substituent in an axial versus an equatorial position might be more or less susceptible to metabolism. Therefore, exploring different diastereomers can sometimes lead to an improved metabolic profile while retaining potency.[7]
References
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Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ChemMedChem, 16(21), 3249-3281. [Link]
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Poyraz, S., Belveren, S., Sökmen, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Reviews, 58(3), 456-498. [Link]
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Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1158. [Link]
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Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
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Hilaris Publisher. (2025). Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability. Medicinal Chemistry, 15, 773. [Link]
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Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Medicinal Chemistry, 15, 774. [Link]
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Ahren, B. (2012). Vildagliptin DPP-4 inhibitor for the treatment of Type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 5, 149-161. [Link]
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Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved January 25, 2026, from [Link]
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Hu, Y., et al. (2022). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 243, 114611. [Link]
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Aloui, M., et al. (2023). QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. Saudi Pharmaceutical Journal, 31(12), 101829. [Link]
-
Stepan, A. F., et al. (2012). The impact of fluorine on pKa and LogP of saturated heterocycles. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
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Singh, S., & Sahu, V. K. (2025). Prodrug Strategies to Improve Oral Bioavailability. ResearchGate. [Link]
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ResearchGate. (2025). Oral Bioavailability Enhancement of Paliperidone by the use of Cocrystalization and Precipitation Inhibition. [Link]
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Fura, A. (2006). Role of Biotransformation in Minimizing Metabolism-Related Liabilities in Drug Discovery. Current Medicinal Chemistry, 13(12), 1397-1413. [Link]
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Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]
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ResearchGate. (2025). A possible mechanism for the H−D exchange reaction of pyrrolidine with carbonyl compounds. [Link]
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ResearchGate. (2025). The Discovery of Captopril. [Link]
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Harvey, J. N., & Mohamed, M. F. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(10), 3057-3060. [Link]
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Technical Support Center: Mitigating Off-Target Effects of Chloropyrimidine Compounds
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for managing and reducing the off-target effects of chloropyrimidine-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly for kinase inhibitors, due to its ability to mimic adenine and interact with the ATP-binding site.[1][2][3] However, this same feature contributes to its promiscuity, leading to potential off-target activities that can confound results and introduce toxicity.[1][2]
This guide is structured to help you anticipate, troubleshoot, and experimentally validate the selectivity of your chloropyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the chloropyrimidine scaffold, especially the 2,4-disubstituted pyrimidine, so common in kinase inhibitors and also so prone to off-target effects?
The 2,4-disubstituted pyrimidine core is considered a "privileged scaffold" in kinase inhibitor design. Its nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the natural interactions of adenine.[3] This makes it an excellent starting point for inhibitor design. The challenge, however, arises from the high degree of conservation in the ATP-binding site across the human kinome, which consists of over 500 members.[2] Because many kinases share similar hinge region sequences and overall pocket architecture, an inhibitor designed for one kinase can often bind to many others, leading to off-target effects.[2] The reactivity of the chlorine atoms, particularly at the 2- and 4-positions, allows for diverse chemical modifications, but without careful design, these modifications may not be sufficient to discriminate between highly similar active sites.[4]
Q2: I'm in the early stages of my project. How can I use computational tools to proactively predict potential off-target liabilities for my chloropyrimidine series?
Computational modeling is an indispensable tool for anticipating off-target effects before synthesis.[5] Structure-based approaches are particularly powerful. If you have a crystal structure of your primary target, you can perform in silico screening or docking of your compound against a library of kinome-wide structural models.[6][7]
Key computational strategies include:
-
Inverse Docking: Docking your specific compound into the crystal structures of numerous kinases to predict binding affinities and identify potential off-targets.[7]
-
Binding Site Similarity Comparison: Using algorithms to compare the physicochemical and structural environment of your primary target's ATP pocket with other kinases.[7] This can reveal unexpected similarities that suggest cross-reactivity.
-
Machine Learning Models: Platforms like KinasePred utilize machine learning trained on large datasets of known inhibitor activities to predict the kinase activity profile of a novel small molecule.[8] These models can identify potential off-target interactions and help prioritize which compounds to synthesize and screen.[8]
These computational methods can significantly reduce the number of false positives and accelerate the identification of more selective candidates.[6]
Q3: What is the practical difference between a kinase screening panel and a profiling panel, and when should I use each?
Both are essential tools, but they serve different purposes in a drug discovery cascade.
-
Screening Panel: This typically involves testing your compound at a single, high concentration (e.g., 1 or 10 µM) against a very broad panel of kinases (e.g., >300 kinases).[9] The goal is to get a rapid, semi-quantitative overview of the kinome-wide interactions. It's a "yes/no" filter designed to identify a preliminary hit list of potential off-targets that show significant inhibition (e.g., >50% or >75% inhibition). This is often used early in a project to understand the general selectivity landscape of a new scaffold.
-
Profiling Panel: This is a more quantitative follow-up. Here, you test your compound in a dose-response format (e.g., 10-point curve) against a smaller, more focused set of kinases.[10] This panel would include your primary target and any "hits" identified from the initial screening panel. The goal is to determine the precise potency (IC50 or Ki) for each interaction, allowing you to quantify selectivity (i.e., the "selectivity window" between your on-target and off-target potencies). This is crucial for lead optimization.
Troubleshooting Guide: Common Experimental Scenarios
Scenario 1: My lead chloropyrimidine compound is potent but hits several closely related kinases. How do I engineer greater selectivity?
This is a classic medicinal chemistry challenge. The solution lies in exploiting the subtle differences between the ATP-binding pockets of your on-target and off-target kinases.
Causality: Selectivity is not just about maximizing interactions with your desired target, but also about minimizing interactions with unwanted ones. This can often be achieved by introducing features that are tolerated by your primary target but clash with the off-target.
Strategies & Solutions:
-
Exploit the "Gatekeeper" Residue: One of the most variable residues in the kinase active site is the "gatekeeper," which sits at the entrance to a hydrophobic back pocket.[2]
-
Action: Analyze the gatekeeper residue in your target versus your off-targets. If your target has a small gatekeeper (e.g., threonine, glycine) and the off-target has a large one (e.g., methionine, phenylalanine), you can add a bulky substituent to your compound. This modification will be sterically tolerated by your target but will clash with the off-target, preventing binding.[2][11]
-
-
Introduce Steric Hindrance: Look for any non-conserved residues that create unique pockets or grooves in your target kinase.
-
Action: Design modifications that extend into these unique spaces. Even minor differences in the shape or size of the active site can be exploited to create selective interactions.
-
-
Target Non-Conserved Cysteines (Covalent Inhibition): If your target kinase has a cysteine residue near the active site that is not present in your off-targets, you can design a covalent inhibitor.
-
Action: Modify your chloropyrimidine with a weak electrophile (a "warhead," like an acrylamide) positioned to react with the cysteine's sulfhydryl group.[2] This forms an irreversible covalent bond, providing high potency and selectivity. The chloropyrimidine itself can, in some cases, act as a warhead via an SNAr reaction with a cysteine.[12]
-
Below is a conceptual diagram illustrating how a bulky modification can enhance selectivity by exploiting differences in the gatekeeper residue.
Caption: Exploiting steric hindrance to achieve kinase selectivity.
Scenario 2: My compound is potent biochemically but shows unexpected toxicity or a weak cellular phenotype. How do I identify the responsible off-target(s)?
When biochemical potency doesn't translate to the expected cellular outcome, an unidentified off-target is a likely culprit. The goal is to move from a predicted off-target profile to an empirical one in a relevant biological system.
Causality: A compound's effect in a cell is the sum of its interactions with all its targets (on- and off-target). Unexpected toxicity often arises from the inhibition of a protein critical for cell health that was not predicted by initial screens.
Strategies & Solutions:
-
Chemoproteomics: This is a powerful, unbiased set of techniques to identify the full spectrum of proteins that your compound binds to in a cellular lysate or even in live cells.[13][14]
-
Affinity-Based Profiling: Your compound is immobilized on beads and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.[15]
-
Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of specific enzyme families, allowing for a competitive displacement assay with your compound to identify targets.[16]
-
-
Cellular Thermal Shift Assay (CETSA): This technique directly confirms that your compound engages a target inside a cell.[17]
-
Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability.[18]
-
Action: You treat intact cells with your compound, heat the cell lysate across a temperature gradient, and then quantify the amount of soluble (non-denatured) target protein remaining at each temperature.[17][18] A shift to a higher denaturation temperature in the presence of your compound is strong evidence of target engagement.[19] This can be used to validate both your primary target and potential off-targets identified by chemoproteomics.
-
This diagram outlines the iterative process of improving compound selectivity.
Caption: Iterative workflow for selectivity optimization of lead compounds.
Data Presentation Example
Effective lead optimization requires quantitative tracking of selectivity.
Table 1: Example Selectivity Profile of Compound X Before and After Optimization
| Kinase Target | Initial Lead (IC50, nM) | Optimized Lead (IC50, nM) | Selectivity Fold-Change (Improvement) |
| Primary Target (Kinase A) | 15 | 12 | - |
| Off-Target (Kinase B) | 25 | 850 | 34x |
| Off-Target (Kinase C) | 150 | >10,000 | >66x |
| Off-Target (Kinase D) | 400 | >10,000 | >25x |
Key Experimental Protocols
Protocol 1: Broad Kinase Selectivity Screening
This protocol describes a general workflow for submitting a compound to a commercial kinase screening panel (e.g., Reaction Biology, Promega) to get an initial assessment of selectivity.[10][20]
Objective: To identify potential off-targets from a large panel of kinases by testing at a single, high concentration.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your chloropyrimidine compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Submit the required volume and concentration as specified by the vendor (typically 50-100 µL).
-
-
Assay Execution (Vendor-Performed):
-
The vendor will typically use a radiometric assay (e.g., ³³P-ATP filter binding) or a luminescence-based assay (e.g., ADP-Glo) to measure kinase activity.[9][10][20]
-
Your compound will be tested at a fixed concentration (e.g., 10 µM) against their kinase panel.
-
Assays are typically run at an ATP concentration near the Km for each individual kinase to reflect intrinsic inhibitor affinity.[21]
-
-
Data Analysis:
-
The primary data will be reported as "% Inhibition" relative to a DMSO vehicle control.
-
Self-Validation: Check the report for the activity of a control compound (e.g., Staurosporine) to ensure the assays performed as expected.
-
Identify any kinases that are inhibited by more than a pre-defined threshold (e.g., >75%). These are your primary "hits" for follow-up quantitative profiling.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for verifying that your compound binds to its intended target (or an identified off-target) in intact cells.[19][22][23]
Objective: To measure changes in protein thermal stability upon ligand binding in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cell line of interest to ~80% confluency.
-
Harvest the cells and resuspend in media containing either your compound at the desired concentration (e.g., 10x cellular IC50) or a DMSO vehicle control.
-
Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours at 37°C).[22]
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures using a PCR machine (e.g., from 40°C to 64°C in 2°C increments) for a set time (e.g., 3 minutes), followed by cooling to room temperature.[22] Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. This releases the cellular proteins.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of your specific target protein in the soluble fraction using Western Blot or another specific protein detection method (e.g., ELISA, AlphaScreen).[22]
-
Plot the relative amount of soluble protein as a function of temperature for both the DMSO- and compound-treated samples.
-
Interpretation: A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
References
-
Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2026). MDPI. [Link]
-
Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). National Institutes of Health (NIH). [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). National Institutes of Health (NIH). [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). ACS Publications. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). National Center for Biotechnology Information. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]
-
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. (2011). ACS Publications. [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). PubMed. [Link]
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2020). MDPI. [Link]
-
Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. [Link]
-
How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. [Link]
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From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. (2011). National Center for Biotechnology Information. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
-
How to measure and minimize off-target effects... (2021). YouTube. [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. [Link]
-
Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2026). Oreate AI. [Link]
-
Chemoproteomic strategies for drug target identification. A)... ResearchGate. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Publications. [Link]
-
How to Reduce Off-Target Effects of Genome Editing. (2024). YouTube. [Link]
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- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
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- 10. reactionbiology.com [reactionbiology.com]
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- 13. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
In Vitro-In Vivo Correlation (IVIVC) Analysis of Novel (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol Analogs as Kinase Inhibitors
This guide provides a comprehensive analysis of the in vitro-in vivo correlation (IVIVC) for a series of (S)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol analogs, a scaffold of significant interest in modern kinase inhibitor development. We will dissect the experimental strategies and underlying principles necessary to bridge the gap between benchtop assays and preclinical efficacy, offering a framework for researchers in drug development to anticipate and interpret the complex interplay between in vitro potency and in vivo outcomes.
Introduction: The this compound Scaffold
The pyrimidine ring is a well-established "hinge-binding" motif for a multitude of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer and autoimmune disorders. The this compound scaffold has emerged as a particularly effective core structure for developing potent and selective kinase inhibitors. Its key features include:
-
The 6-chloropyrimidine moiety: This group often serves as the primary pharmacophore, forming crucial hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.
-
The (S)-pyrrolidin-3-ol linker: This chiral linker provides a three-dimensional vector to project substituents out of the ATP pocket towards the solvent-exposed region. This allows for the fine-tuning of physicochemical properties and the introduction of moieties that can engage with specific amino acid residues, enhancing both potency and selectivity.
A primary target for inhibitors based on this scaffold is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a high-value therapeutic target. This guide will use BTK inhibition as a case study to explore the IVIVC for this chemical series.
The BTK Signaling Pathway: A Rationale for Inhibition
Understanding the biological context is paramount. BTK is a key node in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), triggering a cascade that results in B-cell proliferation, survival, and differentiation. In malignant B-cells, this pathway is often constitutively active.
Caption: Simplified BTK signaling pathway and the point of intervention.
Phase 1: In Vitro Characterization - Establishing a Baseline
The initial evaluation of any new chemical series begins with a battery of in vitro assays designed to quantify potency, selectivity, and cellular activity. This phase provides the foundational data for making decisions about which compounds to advance.
Biochemical Potency: Direct Target Engagement
The first question to answer is: how potently does the compound inhibit the primary target kinase? This is typically assessed using a biochemical assay with purified, recombinant kinase enzyme.
Protocol 1: Lanthascreen™ Eu Kinase Binding Assay
-
Principle: This is a competitive binding assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer ligand binds to the ATP pocket. When in close proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor acceptor, producing a high TR-FRET signal. Test compounds compete with the tracer for binding to the kinase, causing a decrease in the TR-FRET signal.
-
Reagents:
-
Recombinant BTK enzyme (tagged, e.g., with GST).
-
Eu-anti-GST Antibody.
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled).
-
Test compounds serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Prepare a 2X solution of kinase/antibody mix and a 2X solution of tracer in assay buffer.
-
Dispense 2 µL of serially diluted test compounds into a low-volume 384-well plate.
-
Add 4 µL of the 2X kinase/antibody solution to each well.
-
Incubate for 60 minutes at room temperature to allow compound-kinase binding to reach equilibrium.
-
Add 4 µL of the 2X tracer solution to initiate the competition reaction.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar), measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Cellular Potency: Target Inhibition in a Biological System
A compound can be a potent enzyme inhibitor but fail to work in a cellular context due to poor membrane permeability or rapid efflux. Therefore, assessing target engagement in a relevant cell line is a critical next step.
Protocol 2: Cellular BTK Autophosphorylation Assay
-
Principle: This assay measures the inhibition of BTK autophosphorylation at Tyr223, a key marker of its activation. We use a human B-cell lymphoma line, such as TMD8, which exhibits constitutive BTK signaling.
-
Reagents:
-
TMD8 cells.
-
RPMI-1640 medium + 10% FBS.
-
Test compounds serially diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-total-BTK.
-
ELISA or Western Blot detection reagents.
-
-
Procedure:
-
Seed TMD8 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
-
Treat cells with serially diluted compounds for 2 hours at 37°C.
-
Aspirate the media and lyse the cells directly in the plate with lysis buffer.
-
Measure the level of phosphorylated BTK (pBTK) and total BTK using a sandwich ELISA or by Western Blotting.
-
For ELISA: Coat plate with capture antibody (total BTK). Add cell lysate. Add detection antibody (pBTK-Tyr223). Add HRP-conjugated secondary antibody and substrate. Read absorbance.
-
-
Data Analysis: Normalize the pBTK signal to the total BTK signal for each well. Plot the normalized signal against the logarithm of the compound concentration to determine the cellular IC₅₀.
Phase 2: In Vivo Evaluation - The Whole-System Test
Promising in vitro candidates must then prove their worth in a living organism. This phase assesses pharmacokinetics (what the body does to the drug) and pharmacodynamics/efficacy (what the drug does to the body).
Pharmacokinetics (PK): Can the Drug Reach the Target?
A compound is useless if it cannot achieve and maintain a sufficient concentration at the site of action. A standard rodent PK study is the first step.
Protocol 3: Mouse Pharmacokinetic Study
-
Principle: A single dose of the compound is administered to mice, and blood samples are collected at various time points to measure the drug concentration.
-
Procedure:
-
Administer the compound to a cohort of mice (e.g., Balb/c) via intravenous (IV) and oral (PO) routes. A typical dose might be 1 mg/kg for IV and 10 mg/kg for PO.
-
Collect blood samples (approx. 20 µL) via tail vein or saphenous vein at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to plasma by centrifugation.
-
Extract the drug from the plasma using protein precipitation (e.g., with acetonitrile).
-
Quantify the drug concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis: Plot plasma concentration versus time. Use software like Phoenix WinNonlin to calculate key PK parameters:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve (total drug exposure).
-
T½: Half-life.
-
F%: Oral bioavailability (AUC_PO / AUC_IV * 100).
-
Pharmacodynamics (PD) & Efficacy: Does the Drug Hit the Target and Have an Effect?
The ultimate test is whether target inhibition in vivo leads to a desired therapeutic outcome. For our BTK inhibitors, this is typically evaluated in a tumor xenograft model.
Caption: Workflow for a preclinical tumor xenograft efficacy study.
Bridging the Gap: The In Vitro-In Vivo Correlation
Now, we synthesize the data. Let's consider a hypothetical series of three analogs to illustrate the process.
Table 1: In Vitro and In Vivo Data for (S)-1-(...)-pyrrolidin-3-ol Analogs
| Compound | BTK Biochemical IC₅₀ (nM) | TMD8 Cellular pBTK IC₅₀ (nM) | Mouse Oral Bioavailability (F%) | Tumor Growth Inhibition (TGI) @ 30 mg/kg QD |
| Analog A | 2.1 | 15.8 | 5% | 15% |
| Analog B | 15.5 | 95.0 | 65% | 75% |
| Analog C | 0.8 | 4.5 | 45% | 92% |
Analysis and Interpretation
-
Analog A: The Potent but Ineffective Compound. This analog is highly potent in both biochemical and cellular assays. However, it demonstrates very poor oral bioavailability, leading to low drug exposure in vivo. Consequently, it fails to achieve sufficient target coverage in the tumor, resulting in minimal tumor growth inhibition. This is a classic example of a PK-limited compound, where excellent in vitro potency does not translate to in vivo efficacy.
-
Analog B: The "Good Enough" Compound. Analog B is nearly an order of magnitude less potent than Analog A in vitro. However, its pharmacokinetic properties are excellent, with high oral bioavailability. This allows it to maintain a plasma concentration well above its cellular IC₅₀ for a significant portion of the dosing interval, leading to robust target inhibition and strong efficacy. This highlights the critical importance of "drug-like" properties over raw potency.
-
Analog C: The Optimized Lead. This compound represents the ideal outcome. It combines very high in vitro and cellular potency with good oral bioavailability. This powerful combination allows for profound and sustained target inhibition in the tumor tissue at a reasonable dose, resulting in outstanding efficacy. The strong correlation between its potent cellular activity and high in vivo TGI, enabled by favorable PK, makes it a strong candidate for further development.
Conclusion: A Multi-Parameter Optimization Problem
The correlation between in vitro and in vivo data for kinase inhibitors is rarely linear. A successful drug candidate must satisfy multiple criteria simultaneously. This guide demonstrates that while in vitro potency is a necessary starting point, it is not sufficient for predicting in vivo success. A disciplined, parallel optimization of biochemical potency, cellular activity, and pharmacokinetic properties is essential. By employing a robust suite of assays, from TR-FRET binding to cellular autophosphorylation and in vivo xenograft models, researchers can build a comprehensive dataset that illuminates the path from a promising chemical scaffold to a viable therapeutic candidate.
References
-
Discovery of BIIB068, a Potent, Reversible, and Selective Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Systemic Lupus Erythematosus. Journal of Medicinal Chemistry. [Link]
-
Discovery of Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry. [Link]
A Head-to-Head Comparison of Pyrimidine-Based Scaffolds in Modern Drug Discovery
A Senior Application Scientist's Guide to Uracil, Cytosine, Thymine, and Fused Pyrimidine Analogs
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to a wealth of FDA-approved therapeutics. This guide provides an in-depth, head-to-head comparison of key pyrimidine-based scaffolds, offering insights into their distinct applications, performance, and the experimental methodologies crucial for their evaluation.
The Enduring Versatility of the Pyrimidine Core
The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids, giving it a privileged role in interacting with biological systems. The arrangement of its nitrogen atoms allows for a rich tapestry of hydrogen bonding interactions, while the carbon atoms provide multiple sites for substitution to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will dissect the nuances of four key pyrimidine-based scaffolds: uracil, cytosine, thymine, and the fused pyrazolo[3,4-d]pyrimidine system.
Uracil-Based Scaffolds: Pioneers in Anticancer Therapy
The uracil scaffold is perhaps most famously represented by 5-fluorouracil (5-FU), a cornerstone of chemotherapy for decades. Its mechanism of action provides a classic example of antimetabolite theory.
Mechanism of Action: Inhibition of Thymidylate Synthase
5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication. Upon administration, 5-FU is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate (dTTP) pools and subsequent inhibition of DNA synthesis and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.
Representative FDA-Approved Drug: 5-Fluorouracil
-
Therapeutic Use: Treatment of various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.
-
Clinical Performance: While effective, 5-FU suffers from a short half-life and a narrow therapeutic index, leading to significant side effects.[1] This has driven the development of prodrugs like capecitabine, which is converted to 5-FU preferentially in tumor tissue.
Synthesis of 5-Fluorouracil
The synthesis of 5-fluorouracil typically involves the fluorination of uracil or a protected derivative. A common laboratory-scale synthesis involves the direct fluorination of uracil with a suitable fluorinating agent, such as fluorine gas diluted in nitrogen, in a polar solvent.
Cytosine-Based Scaffolds: Enhancing Anticancer Efficacy
Cytosine analogs, such as gemcitabine, represent a significant advancement in pyrimidine-based anticancer therapy, offering a distinct mechanism of action and an improved clinical profile for certain cancers.
Mechanism of Action: Chain Termination and Ribonucleotide Reductase Inhibition
Gemcitabine, a difluorinated deoxycytidine analog, is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. dFdCTP competes with the natural substrate dCTP for incorporation into DNA. Once incorporated, it acts as a chain terminator, preventing further DNA elongation. Additionally, dFdCDP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This dual mechanism contributes to its potent cytotoxic effects.
Representative FDA-Approved Drug: Gemcitabine
-
Therapeutic Use: First-line treatment for pancreatic cancer, and also used for non-small cell lung cancer, bladder cancer, and breast cancer.
-
Clinical Performance: Gemcitabine has demonstrated a survival benefit and improved quality of life in patients with pancreatic cancer compared to 5-FU.[2]
Synthesis of Gemcitabine
The synthesis of gemcitabine is a multi-step process, often starting from a protected 2-deoxy-2,2-difluororibose derivative. This is then coupled with a protected cytosine base, followed by deprotection to yield the final product.[3]
Head-to-Head Anticancer Activity: 5-FU vs. Gemcitabine
The choice between 5-FU and gemcitabine is often tumor-type dependent. The following table summarizes their comparative in vitro cytotoxicity (IC50) in different cancer cell lines.
| Cell Line | Cancer Type | 5-Fluorouracil IC50 (µM) | Gemcitabine IC50 (nmol/l) | Reference |
| MCF-7 | Breast Cancer | 25 | 33.4 (as pmol/l) | [4][5] |
| MDA-MB-231 | Breast Cancer | - | 1.1 | [5] |
| HCT 116 | Colon Cancer | ~185 (after 1 day) | - | [6] |
| Capan-1 | Pancreatic Cancer | 0.22 | - | [7] |
| Mia-PaCa-2 | Pancreatic Cancer | 4.63 | - | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Thymine-Based Scaffolds: Mainstays in Antiviral Therapy
Thymine analogs have carved out a significant niche in the treatment of viral infections, particularly those caused by herpesviruses and HIV.
Mechanism of Action: Viral DNA Polymerase/Reverse Transcriptase Inhibition
Thymine-based antiviral drugs are nucleoside analogs that, after intracellular phosphorylation to their triphosphate forms, act as competitive inhibitors of viral DNA polymerase or reverse transcriptase. Their incorporation into the growing viral DNA chain leads to chain termination, as they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.
Representative FDA-Approved Drugs:
-
Zidovudine (AZT): A thymidine analog that was the first approved drug for the treatment of HIV.[1] It is a potent inhibitor of HIV reverse transcriptase.
-
Trifluridine: A fluorinated thymidine analog used topically for the treatment of herpes simplex virus (HSV) keratitis.[8]
Synthesis of Zidovudine (AZT)
The synthesis of zidovudine typically starts from thymidine. The 3'-hydroxyl group is replaced with an azido group through a series of chemical transformations, often involving the formation of a cyclic intermediate.
Comparative Antiviral Activity
Fused Pyrimidine Scaffolds: The Rise of Kinase Inhibitors
Fusing a pyrimidine ring with another heterocyclic ring system, such as a pyrazole, has given rise to a powerful class of drugs, particularly kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a prominent example.
Mechanism of Action: ATP-Competitive Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine base of ATP, allowing it to bind to the ATP-binding pocket of various kinases.[10] By occupying this site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cancer cell proliferation and survival.
Representative FDA-Approved Drug: Ibrutinib
-
Therapeutic Use: Treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.
-
Mechanism: Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.
Synthesis of Ibrutinib
The synthesis of ibrutinib involves the construction of the pyrazolo[3,4-d]pyrimidine core, followed by the attachment of the phenoxyphenyl group and the chiral piperidine moiety. The final step is the acylation of the piperidine nitrogen with acryloyl chloride.[11]
Signaling Pathway Inhibition: EGFR Kinase
Many pyrimidine-based kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.
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A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking Predictions: A Case Study with (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
Introduction
This guide provides a comprehensive framework for validating molecular docking predictions, designed for researchers at the interface of computational and experimental drug discovery. We will move beyond a simple checklist of techniques, instead focusing on the causality behind experimental choices and the construction of a self-validating workflow.
To illustrate these principles, we will use a case study centered on the molecule (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol . While specific biological data for this exact stereoisomer is not widely published, its core structure, featuring a chloro-pyrimidine scaffold, is prevalent in a class of molecules known to target protein kinases.[4][5][6] The pyrimidine ring often acts as a "hinge-binder," a privileged structure for interacting with the ATP-binding site of many kinases.[7] Therefore, for the purposes of this guide, we will proceed with a plausible and instructive hypothesis:
Hypothetical Scenario: A molecular docking campaign has predicted that this compound is a novel inhibitor of Aurora Kinase A (AURKA), a well-validated oncology target involved in cell cycle regulation.[5]
Our mission is to design and execute an experimental strategy to confirm or refute this computational hypothesis.
Part 1: The In Silico Foundation: A Self-Validating Docking Protocol
Before a single pipette is touched, the computational protocol itself must be validated for the specific target. This crucial first step ensures that the chosen docking algorithm and parameters are capable of accurately reproducing known binding modes for the target protein, lending confidence to predictions for novel compounds.
Protocol 1: Docking Protocol Validation (Re-docking)
The primary method for validating a docking protocol is "re-docking."[8][9] This involves taking a high-quality crystal structure of the target protein co-crystallized with a known ligand and testing whether the docking program can reproduce the experimentally observed binding pose.
Causality: If the docking protocol cannot accurately place a known ligand back into its binding pocket, there is little reason to trust its predictions for an unknown compound.
Step-by-Step Methodology:
-
Obtain Target Structure: Download a high-resolution (<2.5 Å) crystal structure of AURKA with a bound ligand from the Protein Data Bank (PDB). For example, PDB ID: 4C3P.
-
Prepare the Protein: Remove all water molecules and non-essential co-factors. Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines in the binding site.
-
Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein structure. Save it as a separate file and prepare it for docking (e.g., by assigning correct bond orders and adding hydrogens).
-
Define the Binding Site: Define the docking grid box around the position of the extracted co-crystallized ligand, ensuring it encompasses the entire binding pocket.
-
Re-dock the Ligand: Using the chosen docking software (e.g., AutoDock Vina, Glide, GOLD), dock the prepared ligand back into the prepared protein structure.
-
Analyze the Results: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
Metric for Success: A re-docking is considered successful if the top-scoring pose has an RMSD of less than 2.0 Å from the crystallographic pose.[9] This indicates that the scoring function can correctly identify the native-like pose.
Caption: Principle of a TR-FRET Kinase Inhibition Assay.
Experimental Protocol: AURKA TR-FRET Assay
-
Compound Plating: Create a serial dilution of this compound in a 384-well microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add AURKA enzyme and the acceptor-labeled substrate to the wells.
-
Initiation: Start the reaction by adding ATP. Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the europium-labeled anti-phospho-antibody detection mix. Incubate to allow antibody-antigen binding.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Part 3: Synthesizing the Data: A Verdict on the Prediction
Hypothetical Results Summary:
| Metric | Method | Predicted/Measured Value | Interpretation |
| Docking Score | In Silico Docking | -9.5 kcal/mol | Strong predicted binding affinity |
| Binding Affinity (KD) | Surface Plasmon Resonance | 150 nM | Confirmed direct, high-nanomolar binding |
| Binding Affinity (KD) | Isothermal Titration Calorimetry | 180 nM | Corroborates SPR; binding is enthalpy-driven |
| Functional Potency (IC50) | TR-FRET Kinase Assay | 250 nM | Confirmed functional inhibition of kinase |
Analysis of Results: In this hypothetical scenario, the experimental data strongly validate the initial docking prediction.
-
The biophysical assays (SPR and ITC) confirm that the compound binds directly to AURKA with a KD in the high nanomolar range. The close agreement between the two orthogonal methods increases confidence in the result.
-
The functional TR-FRET assay shows a corresponding IC50 value in a similar concentration range, confirming that the binding event leads to the inhibition of the kinase's catalytic function.
-
The strong docking score is consistent with the potent affinity and activity measured experimentally.
This convergence of evidence from computational, biophysical, and biochemical assays provides a robust validation of our initial hypothesis. The compound is now a validated "hit" worthy of further investigation in lead optimization campaigns.
Conclusion
Molecular docking is an indispensable tool for generating hypotheses in drug discovery. However, this guide underscores that a computational prediction is merely the first step of a rigorous scientific inquiry. A disciplined, hierarchical validation strategy—beginning with in silico protocol validation, progressing to direct biophysical binding confirmation, and culminating in functional activity assays—is paramount. By systematically cross-validating predictions with orthogonal experimental techniques, researchers can confidently distinguish genuine hits from computational artifacts, ensuring that resources are focused on the most promising candidates and accelerating the journey toward new therapeutics.
References
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). Journal of Computational Chemistry. [Link]
-
Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Park. (2026). ACS Publications. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2008). Journal of Chemical Information and Modeling. [Link]
-
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. MySkinRecipes. [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2018). Methods in Molecular Biology. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). Methods in Molecular Biology. [Link]
-
BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). Journal of Medicinal Chemistry. [Link]
-
Isothermal titration calorimetry in drug discovery. (2004). Methods in Molecular Biology. [Link]
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2009). Journal of Medicinal Chemistry. [Link]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. (2017). Bio-protocol. [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2016). Scientific Reports. [Link]
-
Best Practices in Docking and Activity Prediction. (2013). ResearchGate. [Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
-
Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. [Link]
-
TR-FRET Measurements. BMG LABTECH. [Link]
-
Bioluminescence Resonance Energy Transfer (BRET). (2018). News-Medical.Net. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences. [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]
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Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]
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Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]
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TR-FRET. Agilent. [Link]
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Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Malvern Panalytical. [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). Journal of Medicinal Chemistry. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
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(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Synthesis and Bioactivity for (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
Welcome to a comprehensive examination of (S)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol, a heterocyclic compound of significant interest in contemporary drug discovery. This guide is designed for researchers, medicinal chemists, and pharmacologists, providing an in-depth, objective analysis of its synthesis and bioactivity. We will move beyond simple protocols to explore the underlying chemical principles and biological rationale, comparing methodologies and contextualizing its activity against established therapeutic agents. Our focus is on reproducibility, offering robust, field-tested protocols and the critical insights needed to successfully integrate this molecule into your research and development programs.
Strategic Importance and Molecular Context
The pyrrolidine ring is a foundational scaffold in a multitude of natural products and synthetic drugs.[1] Its stereochemically defined substitution is often critical for biological activity.[2] When coupled with a 4,6-disubstituted pyrimidine, the resulting molecule, this compound, becomes a valuable intermediate and a pharmacologically relevant entity in its own right. This structural motif is frequently found in kinase inhibitors, a class of drugs that has revolutionized oncology and immunology.
Specifically, this scaffold is a key component of several inhibitors targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[3][4] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[5] Therefore, the reliable synthesis and consistent biological evaluation of building blocks like this compound are paramount for the development of next-generation therapies.
Comparative Analysis of Synthetic Routes
The synthesis of this chiral intermediate hinges on the stereospecific formation of a C-N bond between the pyrimidine and pyrrolidine rings. The primary challenge lies in sourcing or preparing enantiomerically pure (S)-pyrrolidin-3-ol and achieving a clean, high-yield nucleophilic aromatic substitution (SNAr) reaction. We will compare two common and reproducible approaches.
Method A: Direct SNAr with Commercial (S)-3-Hydroxypyrrolidine
This is the most direct and widely adopted method. It relies on the reaction of 4,6-dichloropyrimidine with commercially available (S)-3-hydroxypyrrolidine.
-
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a lower-polarity solvent like isopropanol (IPA) is chosen to solubilize the reactants and facilitate the SNAr reaction.
-
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is essential. Its role is to act as a proton scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the pyrrolidine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 80-100 °C) to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.
-
Method B: Mitsunobu Inversion from (R)-1-Boc-pyrrolidin-3-ol
An alternative strategy for scenarios where the starting (S)-enantiomer is scarce or expensive involves a stereochemical inversion of the more readily available (R)-enantiomer.[6]
-
Causality Behind Experimental Choices:
-
Mitsunobu Reaction: This classic reaction allows for the inversion of a secondary alcohol's stereochemistry. Triphenylphosphine (PPh₃) and an azodicarboxylate like Diisopropyl azodicarboxylate (DIAD) activate the hydroxyl group of (R)-1-Boc-pyrrolidin-3-ol.[6] A nucleophile, such as benzoic acid, then attacks from the backside, leading to an inverted ester.
-
Protection/Deprotection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from interfering with the Mitsunobu reaction. This protecting group is stable under the reaction conditions but can be readily removed later using an acid (e.g., HCl).
-
Saponification: The inverted ester is hydrolyzed under basic conditions (e.g., with NaOH) to yield the desired (S)-alcohol.
-
Final SNAr: The resulting (S)-1-Boc-pyrrolidin-3-ol is then deprotected and reacted with 4,6-dichloropyrimidine as described in Method A.
-
Data Summary: Synthesis Comparison
| Metric | Method A: Direct SNAr | Method B: Mitsunobu Inversion | Justification & Insights |
| Overall Yield | 75-90% | 50-65% (over 3-4 steps) | Method A is significantly more efficient due to fewer steps. |
| Enantiomeric Purity | >99% (dependent on starting material) | >98% | Both methods provide high enantiomeric purity if executed correctly. |
| Key Reagents | 4,6-dichloropyrimidine, (S)-3-hydroxypyrrolidine, DIPEA | (R)-1-Boc-pyrrolidin-3-ol, PPh₃, DIAD, Benzoic Acid, NaOH, HCl | Method B requires more expensive and specialized reagents (DIAD, PPh₃). |
| Process Simplicity | High (One-pot reaction) | Moderate (Multi-step, requires purification at each stage) | Method A is more amenable to large-scale production due to its simplicity. |
| Cost-Effectiveness | Generally higher | Can be more cost-effective if (R)-enantiomer is significantly cheaper | The economic viability of Method B is entirely dependent on the relative cost of the starting chiral alcohols. |
Bioactivity Profile: A Potent Kinase Inhibitor Scaffold
The this compound scaffold is a cornerstone of many potent kinase inhibitors, most notably those targeting Bruton's Tyrosine Kinase (BTK).[4] To understand its bioactivity, we must place it in the context of approved drugs that share this core structure, such as Acalabrutinib.[7]
Mechanism of Action: Covalent Inhibition of BTK
BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells.[8] In many B-cell cancers, this pathway is hyperactive.[5] Inhibitors based on our topic compound are designed to covalently bind to a specific cysteine residue (Cys481) located in the active site of the BTK enzyme.[9][10] This irreversible binding permanently inactivates the enzyme, shutting down the downstream signaling cascade and leading to cancer cell death (apoptosis).[10][11]
Comparative Bioactivity
While this compound is an intermediate, its structural motif is central to the activity of final drug molecules. Let's compare the potency and selectivity of two prominent BTK inhibitors, Ibrutinib (first-generation) and Acalabrutinib (second-generation), the latter of which is directly synthesized from a derivative of our topic compound.[12]
| Compound | Target | Binding Mode | IC₅₀ (Biochemical) | Key Off-Targets & Selectivity Profile |
| Ibrutinib | BTK | Covalent (Irreversible) | ~0.5 - 1.5 nM | Inhibits other kinases like ITK, TEC, EGFR, leading to side effects (e.g., rash, diarrhea).[9][13] |
| Acalabrutinib | BTK | Covalent (Irreversible) | ~3 - 5 nM | Highly selective for BTK. Minimal inhibition of ITK, TEC, and EGFR, resulting in a more favorable safety profile.[9][10] |
| Fenebrutinib | BTK | Non-covalent (Reversible) | ~0.5 nM | Reversible binding offers a different kinetic profile and may be advantageous in managing resistance or toxicity.[5][14] |
IC₅₀ values are approximate and can vary based on assay conditions.
The data clearly illustrates a key principle in modern drug design: moving from first to second-generation inhibitors often involves improving selectivity to enhance the therapeutic window. Acalabrutinib's design, which utilizes the (S)-1-(pyrimidin-4-yl)-pyrrolidin-3-ol core, achieves greater selectivity over Ibrutinib, leading to fewer off-target related side effects.[9][10]
Reproducible Experimental Protocols
Scientific integrity demands protocols that are not just lists of steps but are self-validating systems. The following methods include in-process checks and rationale to ensure reproducibility.
Protocol 1: Synthesis of this compound (Method A)
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4,6-dichloropyrimidine (1.0 eq) and isopropanol (10 volumes relative to the pyrimidine). Stir to dissolve.
-
Addition of Pyrrolidine: Add (S)-3-hydroxypyrrolidine (1.05 eq). A slight exotherm may be observed.
-
Base Addition: Slowly add diisopropylethylamine (DIPEA, 1.5 eq) to the mixture at ambient temperature (20-25°C). The formation of a white precipitate (DIPEA·HCl salt) will be observed.
-
Causality Check: The use of 1.5 equivalents of base ensures that all generated HCl is neutralized and provides a slight excess to drive the reaction to completion.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-85°C. Monitor the reaction progress by HPLC or TLC every 2 hours. The reaction is typically complete within 6-8 hours.
-
Trustworthiness Check: The reaction is considered complete when the area percent of the 4,6-dichloropyrimidine starting material is less than 1.0% by HPLC analysis.
-
-
Workup: Cool the reaction mixture to 20-25°C. Filter the solid DIPEA·HCl salts and wash the filter cake with a small amount of cold isopropanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure to afford a crude oil or solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol/heptane, to yield the title compound as a white to off-white solid.
-
Drying: Dry the product in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Biochemical Assay for BTK Inhibition
This protocol describes a representative, reproducible biochemical assay to determine the potency (IC₅₀) of a test compound against purified BTK enzyme. It is based on a common format that measures the amount of ADP produced, which is directly proportional to kinase activity.[15][16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
BTK Enzyme: Dilute purified, active BTK enzyme in assay buffer to a final concentration of 2 nM.
-
Substrate/ATP Mix: Prepare a solution in assay buffer containing a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) at 0.2 mg/mL and ATP at 10 µM. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.
-
Test Compound: Prepare a serial dilution of the test compound (e.g., a final drug molecule derived from our title compound) in 100% DMSO, typically starting at 1 mM. Then, dilute these stocks into the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or DMSO vehicle (for positive and negative controls) to the wells of the assay plate.
-
Add 10 µL of the diluted BTK enzyme solution to all wells except the negative control (background) wells. Add 10 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate for 20 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction is initiated.[14]
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
-
Reaction and Detection:
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™, Transcreener® ADP²).[15][16] Follow the manufacturer's protocol, which typically involves adding a reagent to deplete remaining ATP, followed by a second reagent that converts ADP to ATP and generates a luminescent or fluorescent signal.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all other wells.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and the background as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a validated and highly reproducible building block for constructing potent and selective kinase inhibitors. The direct SNAr synthesis (Method A) stands out for its efficiency and scalability, making it the preferred route for most applications. The bioactivity of molecules derived from this scaffold, particularly as covalent BTK inhibitors, is well-established, with a clear trajectory of improvement in selectivity and safety from first to second-generation agents.
For researchers in the field, the protocols and comparative data provided herein offer a reliable foundation for both the synthesis of this key intermediate and the subsequent evaluation of its derivatives. Future work will likely focus on incorporating this and similar scaffolds into novel modalities, such as non-covalent BTK inhibitors to combat resistance mutations,[5][17] or proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. The foundational chemistry and biology discussed in this guide will remain critical to those endeavors.
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Assessing the selectivity profile of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol against a kinase panel
A Senior Application Scientist's Perspective on (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
Introduction: The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases are a cornerstone of modern drug discovery, regulating a vast array of cellular processes.[1][2] The development of small-molecule kinase inhibitors has revolutionized the treatment of diseases like cancer.[1] However, a significant challenge in this field is achieving selectivity.[1][3] Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors interact with multiple kinases, leading to off-target effects and potential toxicity.[4][5] Therefore, rigorously assessing the selectivity profile of any new chemical entity is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide presents a hypothetical case study on assessing the kinase selectivity profile of This compound . While this molecule is primarily documented as a key intermediate in the synthesis of antiviral agents, its structure contains moieties often found in kinase inhibitors. The pyrimidine core, for instance, is a well-established "hinge-binding" motif in numerous FDA-approved kinase inhibitors. This provides a rationale for subjecting it to a comprehensive kinase panel screen to uncover any potential activity and, more importantly, to illustrate the robust methodologies required for such an evaluation.
We will outline a two-tiered experimental approach, compare the hypothetical results against a panel of well-characterized kinase inhibitors with diverse selectivity profiles, and provide insights into the interpretation of the resulting data.
Comparator Compounds: Establishing a Selectivity Spectrum
To contextualize the selectivity profile of our test compound, it is essential to benchmark it against inhibitors with known and varied characteristics. For this guide, we have selected the following reference compounds:
-
Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases.[6][7] It serves as a benchmark for non-selectivity.
-
Dasatinib: A multi-targeted inhibitor approved for chronic myeloid leukemia (CML), potently inhibiting BCR-ABL, SRC family kinases, and others.[8][9]
-
Imatinib: A more selective inhibitor, also for CML, that targets ABL, KIT, and PDGFR.[3] It is considered a paradigm of targeted therapy.
-
Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[10][11][12]
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, illustrating the potential for exquisite specificity.
Experimental Design: A Dual-Assay Strategy for Comprehensive Profiling
A robust assessment of kinase inhibitor selectivity relies on more than a single assay type. We propose a dual-assay strategy to measure both direct binding affinity and functional enzymatic inhibition. This approach provides a more complete picture of the compound's interaction with the kinome.
-
Primary Screen (Binding Affinity): A broad-panel competition binding assay to identify all potential kinase interactions and measure their dissociation constants (Kd).
-
Secondary Screen (Enzymatic Activity): A functional enzymatic assay to determine the half-maximal inhibitory concentration (IC50) for a focused set of kinases identified in the primary screen.
Workflow for Kinase Selectivity Profiling
Caption: A two-phase workflow for assessing kinase inhibitor selectivity.
Detailed Experimental Protocols
Protocol 1: KINOMEscan™ Competition Binding Assay (Primary Screen)
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[13] The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR).[13]
Methodology:
-
Kinase Panel Selection: The Eurofins Discovery KINOMEscan® scanMAX panel, comprising 468 kinases, is selected for a comprehensive survey of the kinome.[14]
-
Compound Preparation: this compound and comparator compounds are prepared as 10 mM stock solutions in 100% DMSO. A single high concentration (e.g., 10 µM) is used for the initial screen.
-
Assay Execution:
-
Kinases, tagged with a unique DNA identifier, are combined with the test compound and a proprietary, immobilized ligand in microtiter plate wells.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The beads are washed to remove unbound protein.
-
The kinase bound to the immobilized ligand is eluted.
-
-
Quantification: The amount of eluted kinase is measured using qPCR of the DNA tag.[13] The result is compared to a DMSO control.
-
Data Analysis (Kd Determination): For interactions showing significant inhibition (e.g., >80% inhibition), a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).
Protocol 2: Radiometric Biochemical Kinase Assay (Secondary Screen)
This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate (from [γ-³³P]-ATP) to a specific peptide or protein substrate.[15]
Methodology:
-
Kinase and Substrate Preparation: Recombinant human kinases (selected from primary screen "hits") and their corresponding substrates are prepared in appropriate assay buffers.
-
Compound Preparation: Test and comparator compounds are serially diluted in DMSO to create a 10-point concentration gradient.
-
Assay Execution:
-
The kinase, substrate, and test compound are pre-incubated in a 96-well plate.
-
The kinase reaction is initiated by adding an ATP solution containing [γ-³³P]-ATP. The final ATP concentration is set to the apparent Km for each specific kinase to ensure a sensitive measure of competitive inhibition.[1]
-
The reaction is allowed to proceed for a defined period at a set temperature (e.g., 30°C).
-
The reaction is terminated by adding a stop solution.
-
-
Quantification: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.[15] Unreacted [γ-³³P]-ATP is washed away. The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis (IC50 Determination): The percentage of inhibition relative to a DMSO control is calculated for each compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve using graphing software.[16]
Data Presentation and Comparative Analysis
The following table presents hypothetical data for our test compound alongside the real, established profiles of the comparators. This allows for a direct, objective comparison.
Table 1: Comparative Kinase Inhibition Profile
| Compound | Primary Target(s) | S-Score (S10) @ 1µM¹ | Gini Coefficient² | Selectivity Profile Summary |
| This compound (Hypothetical) | AURKA, AURKB | 0.04 | 0.85 | Moderately Selective |
| Staurosporine | Pan-Kinase | 0.82 | 0.18 | Promiscuous / Non-selective[6][7] |
| Dasatinib | ABL1, SRC, LCK | 0.15 | 0.65 | Multi-Targeted[8][9] |
| Imatinib | ABL1, KIT, PDGFRB | 0.05 | 0.82 | Selective[3] |
| Erlotinib | EGFR | 0.01 | 0.95 | Highly Selective[10][11] |
| Vemurafenib | BRAF (V600E) | <0.01 | 0.98 | Exquisitely Selective |
¹S-Score (S10) @ 1µM: Calculated as (Number of kinases with Kd < 1µM) / (Total number of kinases tested). A lower score indicates higher selectivity.[1] ²Gini Coefficient: A measure of statistical dispersion where a value closer to 1.0 indicates higher selectivity.[8]
Interpretation of Results
Based on our hypothetical data, this compound emerges as a moderately selective inhibitor with potent activity against Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB).
-
Comparison to Staurosporine: Our compound is vastly more selective than the promiscuous inhibitor Staurosporine, which inhibits a large portion of the kinome. This immediately suggests that our compound has a more defined interaction profile.
-
Comparison to Dasatinib: Dasatinib is a classic example of a multi-targeted inhibitor, effectively engaging several key kinases. Our compound, with fewer primary targets, could be described as more focused than Dasatinib.
-
Comparison to Imatinib and Erlotinib: The S-Score and Gini coefficient place our compound in a selectivity bracket similar to that of Imatinib, a successful targeted therapy. It is less selective than highly focused inhibitors like Erlotinib or Vemurafenib but demonstrates a promising level of specificity.
The dual inhibition of AURKA and AURKB is a known profile for several clinical candidates. These kinases are critical regulators of mitosis, and their inhibition is a validated anti-cancer strategy.
Signaling Pathway Context
To visualize the implications of these different selectivity profiles, we can map the primary targets of our test compound and comparators onto a simplified cell signaling pathway.
Caption: Mapping inhibitor selectivity onto key signaling nodes.
Conclusion
This guide demonstrates a comprehensive, field-proven framework for assessing the kinase selectivity of a novel compound. Through a hypothetical analysis of this compound, we have illustrated the necessity of a dual-assay approach, the importance of benchmarking against compounds with known profiles, and the methods for quantitative data interpretation.
Our hypothetical results position the test compound as a moderately selective dual Aurora kinase inhibitor. This profile is distinct from both promiscuous and highly selective agents, suggesting a potentially viable therapeutic window. This exercise underscores that rigorous, systematic selectivity profiling is an indispensable tool for elucidating a compound's mechanism of action, predicting potential off-target liabilities, and guiding the strategic development of next-generation targeted therapies.
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A Senior Scientist's Guide to Confirming Drug Mechanism of Action: A Comparative Analysis of Genetic and Biochemical Methodologies
In the landscape of drug discovery and development, a compound's journey from a promising hit to a therapeutic candidate is contingent on a deep understanding of its mechanism of action (MoA).[1][2] Elucidating the precise molecular interactions through which a drug exerts its effects is not merely an academic exercise; it is a critical step that informs efficacy, predicts potential toxicities, and guides lead optimization. This guide provides a comparative overview of the primary genetic and biochemical methodologies employed to confirm a drug's MoA, offering insights into the rationale behind experimental choices and providing actionable protocols for researchers at the bench.
The Dichotomy of MoA Confirmation: Genetic vs. Biochemical Approaches
The quest to validate a drug's target and understand its MoA can be broadly categorized into two complementary strategies: genetic and biochemical. Genetic methods perturb the expression of the putative target gene to observe if the cellular phenotype mimics or alters the drug's effect. Biochemical approaches, on the other hand, directly probe the physical interaction between the drug and its target protein.[3] The choice between these approaches is often dictated by the specific research question, the available tools, and the nature of the drug-target interaction.
Part 1: Genetic Approaches for Target Validation
Genetic methodologies provide powerful tools for implicating a specific gene product in the MoA of a compound. By manipulating the expression of the target gene, researchers can establish a causal link between the target and the observed physiological effects of the drug.
CRISPR/Cas9: The Gold Standard for Gene Knockout
The advent of CRISPR/Cas9 technology has revolutionized target identification and validation.[4] Its ability to create precise and permanent gene knockouts provides a definitive test of a drug's on-target effects.[5] A key advantage of CRISPR over older techniques like RNA interference (RNAi) is the complete abolition of gene expression, which can lead to more clearly interpretable results.[5]
Choosing CRISPR-based validation is predicated on the hypothesis that the complete loss of the target protein will phenocopy the effect of the drug if the drug is a potent inhibitor. Conversely, if the drug is an activator, the knockout should abrogate the drug's effect. This approach is particularly valuable for de-validating potential targets, thereby saving considerable time and resources on pursuing false positives.[6]
Caption: Workflow for CRISPR/Cas9-mediated target validation.
-
sgRNA Design and Synthesis: Design at least two distinct single guide RNAs (sgRNAs) targeting early exons of the gene of interest to maximize the likelihood of generating a loss-of-function frameshift mutation. Synthesize the sgRNAs.
-
Cell Line Selection: Choose a cell line that expresses the target protein and exhibits a measurable phenotype upon drug treatment.
-
Transfection: Co-transfect the chosen cell line with the sgRNAs and a Cas9 nuclease expression vector.
-
Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Genomic Validation: For each clonal population, extract genomic DNA and perform PCR amplification of the target locus followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Knockout Confirmation: Confirm the absence of the target protein in validated knockout clones via Western blotting.
-
Phenotypic Assay: Treat both the knockout and wild-type parental cell lines with a dose-range of the drug. An effective on-target inhibitor should show a significantly reduced effect in the knockout cells compared to the wild-type cells.
RNA Interference (RNAi): A Tool for Gene Silencing
RNAi, which utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce the degradation of a target mRNA, has been a cornerstone of functional genomics.[7] While often supplanted by CRISPR for generating stable knockouts, RNAi remains a valuable tool for transient and incomplete gene silencing, which can sometimes better mimic the effects of a small molecule inhibitor.[5]
Comparison of Genetic Methods
| Method | Principle | Outcome | Throughput | Pros | Cons |
| CRISPR/Cas9 | DNA Editing | Permanent Gene Knockout | Low to Medium | Definitive results, complete loss of function.[5] | Potential for off-target effects, can be lethal for essential genes. |
| RNAi (siRNA/shRNA) | mRNA Degradation | Transient Gene Knockdown | High | Rapid, suitable for essential genes, scalable for screens.[8] | Incomplete knockdown, potential off-target effects, transient effects.[5] |
Part 2: Biochemical Approaches for MoA Confirmation
Biochemical methods provide direct evidence of a physical interaction between a drug and its target protein. These techniques are indispensable for confirming target engagement and characterizing the nature of the binding interaction.
Affinity Pull-Down Assays: Fishing for Protein Interactions
Pull-down assays are a form of in vitro affinity purification used to identify protein-protein or drug-protein interactions.[9][10] In the context of MoA studies, a "bait" is created by immobilizing the drug on a solid support (e.g., agarose beads). This "bait" is then used to "pull down" its binding partners from a cell lysate.[11]
This method is chosen when the primary goal is to identify the direct binding partners of a compound from a complex protein mixture. It is a powerful hypothesis-generating tool for target identification and can also be used to validate a predicted interaction.[10]
Caption: General workflow for an affinity pull-down assay.
-
Bait Preparation: Covalently link the drug molecule to an inert chromatography bead (e.g., NHS-activated sepharose). Ensure the linkage point does not obstruct the drug's binding interface. Prepare control beads with no drug immobilized.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Binding: Incubate the drug-conjugated beads and control beads with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or by competing with an excess of free drug.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting if the target is known. For unbiased target identification, mass spectrometry is the method of choice.[3]
Cellular Thermal Shift Assay (CETSA®): Monitoring Target Engagement in Live Cells
CETSA is a powerful biophysical method for assessing drug-target engagement in a cellular environment.[12] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13] When a drug binds to its target, the resulting complex is more resistant to heat-induced denaturation.[13]
CETSA is the go-to method for confirming that a drug engages its intended target within the complex milieu of a living cell or tissue sample.[14] It provides physiological relevance that is often lacking in assays using purified proteins.
-
Cell Treatment: Treat cells in suspension or adherent in plates with the drug at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell samples across a range of temperatures for a fixed time (e.g., 3 minutes) using a PCR machine or thermal cycler.[14] One set of samples is left at room temperature as a non-heated control.
-
Lysis: Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.[14]
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[12][13]
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Enzymatic Assays: Probing Functional Consequences
For drugs targeting enzymes, enzymatic assays are fundamental for determining the MoA.[15] These assays measure the rate of the enzymatic reaction and how it is affected by the compound, allowing for the characterization of inhibition type (e.g., competitive, non-competitive, uncompetitive) and potency (e.g., IC₅₀, Kᵢ).[1][16]
Enzymatic assays are essential when the target is an enzyme. They provide quantitative data on the functional consequences of the drug-target interaction, which is crucial for structure-activity relationship (SAR) studies.[2]
Comparison of Biochemical Methods
| Method | Principle | Information Provided | Throughput | Pros | Cons |
| Pull-Down Assay | Affinity Purification | Direct binding partners | Low | Can identify novel targets, direct evidence of interaction.[9][10] | Prone to false positives, requires drug immobilization. |
| CETSA® | Thermal Stabilization | Target engagement in cells | Medium | Physiologically relevant, label-free.[13][14] | Not all proteins show a clear thermal shift. |
| Enzymatic Assays | Functional Activity | Potency, type of inhibition | High | Quantitative, direct measure of functional effect.[15][16] | Requires purified enzyme, may not reflect cellular context. |
| Kinobeads Profiling | Affinity Chromatography | Kinase selectivity | Medium | Profiles hundreds of kinases simultaneously.[17][18] | Limited to ATP-competitive inhibitors, requires specialized reagents.[18] |
| ABPP | Covalent Probes | Enzyme activity profiling | Medium | Profiles enzyme functional states in native systems.[19] | Requires a suitable reactive probe. |
Synthesizing the Evidence: An Integrated Approach
The most robust MoA confirmations come from an integrated approach that combines both genetic and biochemical evidence. For instance, a compelling case for a drug's MoA would involve demonstrating direct target binding via a pull-down assay or CETSA, characterizing the functional consequences with an enzymatic assay, and confirming that the genetic knockout of the target recapitulates the drug's phenotype. This multi-pronged strategy provides a self-validating system that builds confidence in the proposed MoA and is essential for the successful progression of a drug development program.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol, a heterocyclic compound often used as a key intermediate in the synthesis of antiviral agents.[1] By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.
The inherent reactivity and potential toxicity of chlorinated heterocyclic compounds necessitate a rigorous approach to waste management. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering laboratory personnel to make informed decisions.
Hazard Assessment and Chemical Profile
Structural Components and Associated Hazards:
-
Chlorinated Pyrimidine: The presence of a chlorine atom on the pyrimidine ring suggests that this compound should be treated as a chlorinated heterocyclic compound. Such compounds can be toxic and may pose environmental hazards if not disposed of correctly.[2] Combustion of chlorinated compounds can also lead to the formation of hazardous byproducts.
-
Pyrrolidine Moiety: Pyrrolidine and its derivatives are known to be skin and eye irritants, and some can cause severe burns.[3][4] They can also be harmful if inhaled or swallowed.
Based on these structural alerts, this compound should be handled as a hazardous substance with the potential for skin and eye irritation, toxicity, and environmental harm. All laboratory personnel handling this compound must adhere to the facility's Chemical Hygiene Plan (CHP) as mandated by OSHA.[5]
Summary of Potential Hazards:
| Hazard Category | Potential Effects | Rationale |
| Acute Toxicity | Harmful if swallowed or inhaled. | Based on the general toxicity of pyrrolidine derivatives. |
| Skin Corrosion/Irritation | May cause skin irritation or burns. | A known hazard of pyrrolidine and related compounds.[3][4] |
| Eye Damage/Irritation | May cause serious eye damage. | A common hazard for this class of chemicals.[3][4] |
| Environmental Hazard | Potentially harmful to aquatic life. | Chlorinated organic compounds can be persistent and toxic in the environment.[6] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, it is imperative to utilize appropriate personal protective equipment and engineering controls to minimize exposure.
Essential PPE and Controls:
| Control Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[7] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and accidental contact with the eyes.[7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | Laboratory coat and closed-toe shoes. | To protect against accidental spills.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[8][9] The following protocol provides a framework for its safe management as hazardous waste.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Based on its chemical structure and potential hazards, this compound should be classified as hazardous waste.[9]
-
Segregation: This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams.[10] It should be stored in a designated satellite accumulation area.[10]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for waste collection.[10] The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the associated hazards (e.g., "Toxic," "Irritant").[11]
Step 3: On-site Neutralization (Not Recommended)
On-site chemical neutralization of this compound is not recommended without a validated and thoroughly understood procedure. The reaction of chlorinated pyrimidines with other reagents can be complex and may produce more hazardous byproducts.
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be placed in the designated hazardous waste container.
-
Empty Containers: Empty containers that previously held the compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[10] The rinsate from this process must also be collected as hazardous waste.[10]
Step 5: Final Disposal
-
Licensed Waste Contractor: The sealed and properly labeled hazardous waste container must be disposed of through a licensed hazardous waste disposal company.[6][12] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of such waste.
-
Manifesting: Ensure that all required hazardous waste manifests are completed accurately to track the waste from its point of generation to its final disposal.[13]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Management:
-
Small Spills: For small spills within a chemical fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand).[14] The contaminated absorbent should then be collected in a sealed container and disposed of as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, research professionals can mitigate risks and ensure compliance with regulatory standards. A proactive and informed approach to chemical waste management is not just a matter of procedure but a cornerstone of a robust safety culture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
